Product packaging for Chloropretadalafil(Cat. No.:CAS No. 171489-59-1)

Chloropretadalafil

Cat. No.: B016198
CAS No.: 171489-59-1
M. Wt: 426.8 g/mol
InChI Key: JUKHNCNDFOAFLT-IIBYNOLFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19ClN2O5 B016198 Chloropretadalafil CAS No. 171489-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5/c1-28-22(27)16-9-14-13-4-2-3-5-15(13)24-20(14)21(25(16)19(26)10-23)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,21,24H,9-11H2,1H3/t16-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKHNCNDFOAFLT-IIBYNOLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC2=C([C@H](N1C(=O)CCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501102383, DTXSID601347683
Record name 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-, methyl ester, (1R,3R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501102383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloropretadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171596-58-0, 171489-59-1
Record name 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-, methyl ester, (1R,3R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171596-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloropretadalafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171489591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-, methyl ester, (1R,3R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501102383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloropretadalafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,3R)-Methyl-1,2,3,4-tetrahydro-2-chloroacetyl-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROPRETADALAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P8ITA120M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of Chloropretadalafil as a Key Intermediate in the Synthesis of Tadalafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Chloropretadalafil, a critical intermediate in the synthetic pathway of Tadalafil. Tadalafil, marketed as Cialis, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the smooth muscle of the corpus cavernosum.[1] Its inhibitory action leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and increased blood flow, which is effective in treating erectile dysfunction and pulmonary arterial hypertension.[2][3] The synthesis of Tadalafil is a multi-step process where the formation and subsequent reaction of this compound are pivotal. This document details the mechanism of its formation and conversion, providing experimental protocols, quantitative data, and visual diagrams of the chemical and biological pathways.

The Synthetic Pathway to Tadalafil via this compound

The most common and stereoselective synthesis of Tadalafil involves a three-stage process. This compound emerges in the second stage and is the immediate precursor to the final cyclization step that yields Tadalafil.

The overall workflow can be summarized as follows:

  • Pictet-Spengler Reaction: Formation of the core tetrahydro-β-carboline structure.

  • Chloroacetylation: Acylation of the tetrahydro-β-carboline intermediate to form this compound.

  • Aminolysis and Cyclization: Reaction of this compound with methylamine to form the final diketopiperazine ring of Tadalafil.

Below is a diagram illustrating this synthetic workflow.

G cluster_0 Stage 1: Pictet-Spengler Reaction cluster_1 Stage 2: Chloroacetylation cluster_2 Stage 3: Aminolysis & Cyclization D-tryptophan methyl ester D-tryptophan methyl ester Tetrahydro-beta-carboline (1R,3R)-Methyl-1,2,3,4-tetrahydro-1- (3,4-methylenedioxyphenyl)-9H-pyrido [3,4-b]indole-3-carboxylate D-tryptophan methyl ester->Tetrahydro-beta-carboline Condensation & Cyclization Piperonal Piperonal Piperonal->Tetrahydro-beta-carboline This compound (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2-(chloroacetyl)- 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate Tetrahydro-beta-carboline->this compound Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->this compound Acylation Tadalafil (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl- 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6] pyrido[3,4-b]indole-1,4-dione This compound->Tadalafil Methylamine Methylamine Methylamine->Tadalafil Cyclization

Caption: Synthetic workflow for Tadalafil production.

Experimental Protocols and Data

This section provides detailed experimental methodologies for the key transformations involving this compound.

Stage 1: Synthesis of the Tetrahydro-β-carboline Intermediate

The foundational step is the Pictet-Spengler reaction, which forms the tetracyclic core of Tadalafil. This reaction condenses D-(-)-Tryptophan methyl ester with piperonal.[4] High stereoselectivity for the desired (1R, 3R) cis-isomer is crucial for the final biological activity of Tadalafil.[1]

Experimental Protocol:

  • Reagents: D-tryptophan methyl ester hydrochloride, piperonal (1 equiv.), trifluoroacetic acid (TFA), and a suitable solvent such as dichloromethane (CH₂Cl₂) or nitromethane.[2][5]

  • Procedure:

    • Suspend D-tryptophan methyl ester hydrochloride and piperonal in the chosen solvent.

    • Add trifluoroacetic acid to catalyze the reaction.

    • Reflux the mixture. Reaction times can vary; some methods report refluxing for 4 hours in nitromethane.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture. The product often precipitates and can be isolated by filtration.

    • Wash the solid with a cold solvent and dry under a vacuum to yield the (1R,3R)-cis- and (1S,3R)-trans-isomers.[3]

  • Purification: The desired cis-isomer must be separated from the trans-isomer, often through crystallization or column chromatography.

ParameterValue/ConditionReference
Key ReagentsD-tryptophan methyl ester, Piperonal[4]
CatalystTrifluoroacetic acid (TFA)[2]
SolventNitromethane or Dichloromethane (CH₂Cl₂)[2][5]
Reaction Time~4 hours
Reported Yield~94% (for the mixture of isomers)
Isomer Ratio (cis:trans)Typically 3:2[3]
Stage 2: Synthesis of this compound (Chloroacetylation)

This compound, with the formal name (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, methyl ester, is synthesized by acylating the secondary amine of the tetrahydro-β-carboline intermediate.[6]

Experimental Protocol:

  • Reagents: (1R,3R)-tetrahydro-β-carboline intermediate, chloroacetyl chloride (1.5 equiv.), and a base such as triethylamine (3 equiv.).[5]

  • Solvent: Dichloromethane (CH₂Cl₂).[5]

  • Procedure:

    • Dissolve the (1R,3R)-tetrahydro-β-carboline intermediate in dichloromethane.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add triethylamine, followed by the dropwise addition of chloroacetyl chloride.

    • Maintain the temperature at 0-5 °C and stir for approximately 2 hours.

    • Monitor the reaction by TLC.

    • After completion, perform a work-up, which typically involves washing the organic layer with water, a mild acid (e.g., dilute HCl), a mild base (e.g., NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: The product can be purified by recrystallization from a suitable solvent system like ethanol/water.

ParameterValue/ConditionReference
Key Reagents(1R,3R)-tetrahydro-β-carboline, Chloroacetyl chloride[1][5]
BaseTriethylamine[5]
SolventDichloromethane (CH₂Cl₂)[5]
Temperature0–5 °C
Reaction Time~2 hours
Reported Yield~92%
Stage 3: Synthesis of Tadalafil from this compound

The final step is an intramolecular cyclization. The mechanism involves the reaction of this compound with methylamine, which acts as a nucleophile to displace the chloride and then cyclizes to form the diketopiperazine ring structure of Tadalafil.

Experimental Protocol:

  • Reagents: this compound, aqueous methylamine solution (40%).

  • Solvent: Methanol or Dimethylformamide (DMF).

  • Procedure:

    • Dissolve this compound in the chosen solvent (e.g., methanol).

    • Add the aqueous methylamine solution.

    • Heat the mixture to 40-50 °C and stir for approximately 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to 20-30 °C.

    • Induce precipitation by adding water dropwise. Stir for 1 hour.

    • Further cool the mixture to 0-10 °C and stir for an additional 2 hours to maximize crystallization.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude Tadalafil can be purified by recrystallization from a solvent such as isopropanol.

ParameterValue/ConditionReference
Key ReagentsThis compound, Aqueous Methylamine
SolventMethanol or DMF
Temperature40–50 °C
Reaction Time~2 hours
Reported Yield~95% (Some methods report lower yields, e.g., 41.4%)

Mechanism of Action of Tadalafil

While this compound's primary role is a chemical intermediate, the final product, Tadalafil, has a well-defined biological mechanism of action. It selectively inhibits the PDE5 enzyme.

In the context of erectile function, sexual stimulation leads to the release of nitric oxide (NO) from nerve terminals and endothelial cells. NO stimulates the synthesis of cGMP in smooth muscle cells, which in turn causes vasodilation and increased blood flow to the corpus cavernosum. PDE5 is the enzyme responsible for degrading cGMP to the inactive 5'-GMP.[1] By inhibiting PDE5, Tadalafil ensures that cGMP levels remain elevated, thus enhancing and prolonging the erectile response.[2]

G cluster_0 Physiological Process cluster_1 Enzymatic Degradation & Inhibition Sexual Stimulation Sexual Stimulation NO Release Nitric Oxide (NO) Release Sexual Stimulation->NO Release sGC Activation Soluble Guanylate Cyclase (sGC) Activation NO Release->sGC Activation cGMP Increased cGMP sGC Activation->cGMP GTP GTP GTP->cGMP sGC Relaxation Smooth Muscle Relaxation & Vasodilation cGMP->Relaxation PDE5 PDE5 cGMP->PDE5 Degradation Erection Erection Relaxation->Erection GMP Inactive 5'-GMP PDE5->GMP Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

Caption: Mechanism of action of Tadalafil via PDE5 inhibition.

Conclusion

This compound is a pivotal synthetic intermediate whose efficient formation and conversion are essential for the industrial production of Tadalafil. The mechanism of its involvement is purely chemical, serving as the penultimate molecule in a highly stereoselective synthetic route. Understanding the detailed protocols for its synthesis and subsequent cyclization is crucial for process optimization, impurity profiling, and the development of novel synthetic strategies in pharmaceutical manufacturing. The ultimate pharmacological effect of Tadalafil is achieved through the potent and selective inhibition of the PDE5 enzyme, a mechanism that is now a cornerstone of therapy for erectile dysfunction and pulmonary arterial hypertension.

References

In-Depth Technical Guide: Chloropretadalafil (CAS No. 171489-59-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropretadalafil, with the CAS number 171489-59-1, is a key synthetic intermediate in the production of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Tadalafil is widely used in the treatment of erectile dysfunction. The chemical structure of this compound is foundational to the tetracyclic core of Tadalafil, making its synthesis and characterization a critical aspect of Tadalafil's manufacturing process. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

This compound is a white solid with the molecular formula C₂₂H₁₉ClN₂O₅ and a molecular weight of 426.85 g/mol .[2][3] Its systematic IUPAC name is methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 171489-59-1[3]
Molecular Formula C₂₂H₁₉ClN₂O₅[2][3]
Molecular Weight 426.85 g/mol [2][3]
IUPAC Name methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate[3]
Appearance White Solid[1]
Melting Point 230-232 °C

Synthesis of this compound

The synthesis of this compound is a multi-step process, with a key step involving the reaction of (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate with chloroacetyl chloride. This reaction introduces the chloroacetyl group onto the nitrogen atom of the tetrahydro-β-carboline core structure.

Synthetic Workflow

The general workflow for the synthesis of this compound can be visualized as follows:

Synthesis_Workflow Precursor (1R,3R)-Methyl-1,2,3,4-tetrahydro-1- (3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b] indole-3-carboxylate Reaction Acylation Precursor->Reaction Reagent Chloroacetyl Chloride Reagent->Reaction Product This compound (CAS: 171489-59-1) Reaction->Product Fragmentation_Pathway M_H [M+H]⁺ m/z 427.1068 F1 m/z 395.0786 M_H->F1 -CH₂O F2 m/z 334.1074 M_H->F2 -C₄H₄ClNO₂ F3 m/z 262.0860 F2->F3 -C₄H₄O₂ F4 m/z 135.0442 F3->F4 -C₈H₅N Tadalafil_Synthesis_Context This compound This compound (CAS: 171489-59-1) Cyclization Cyclization This compound->Cyclization Tadalafil Tadalafil Cyclization->Tadalafil

References

Stereoselective Synthesis of Chloropretadalafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropretadalafil, with the chemical name (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, methyl ester, is a pivotal intermediate in the manufacturing of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] The stereochemical integrity of this compound is paramount, as the desired pharmacological activity of Tadalafil is attributed to a specific stereoisomer.[4] This guide provides an in-depth overview of the stereoselective synthesis of this compound, focusing on the critical Pictet-Spengler reaction and subsequent acylation. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the development of efficient and stereoselective synthetic strategies.

Introduction

The synthesis of Tadalafil and its analogues relies on the construction of a complex heterocyclic scaffold with precise stereochemical control. This compound emerges as a key precursor in this multi-step process.[4] The core of its synthesis involves the formation of a tetrahydro-β-carboline ring system, which is achieved through the well-established Pictet-Spengler reaction.[4] This reaction, when conducted under optimized conditions with chiral starting materials, allows for a high degree of stereoselectivity, yielding the desired (1R,3R) cis-isomer. This guide will dissect the key steps involved in the synthesis of this compound, providing a comprehensive resource for chemists in the pharmaceutical industry.

Synthetic Pathway Overview

The primary route for the stereoselective synthesis of this compound involves two main steps:

  • Pictet-Spengler Reaction: The condensation of D-tryptophan methyl ester with piperonal to form the (1R,3R)-methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate intermediate.

  • Acylation: The reaction of the tetrahydro-β-carboline intermediate with chloroacetyl chloride to yield this compound.

The overall synthetic scheme is depicted below:

Synthesis_Pathway D_Tryptophan D-Tryptophan Methyl Ester Intermediate (1R,3R)-Tetrahydro-β-carboline Intermediate D_Tryptophan->Intermediate Pictet-Spengler Reaction Piperonal Piperonal Piperonal->Intermediate This compound This compound Intermediate->this compound Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->this compound

Caption: Overall synthetic pathway for this compound.

Key Experimental Protocols

Stereoselective Pictet-Spengler Reaction

The Pictet-Spengler reaction is the cornerstone of this synthesis, establishing the critical stereocenters. The choice of solvent and catalyst is crucial for achieving high diastereoselectivity.

Starting Materials:

  • D-tryptophan methyl ester hydrochloride

  • Piperonal

Protocol:

  • To a solution of D-tryptophan methyl ester hydrochloride in a suitable solvent (e.g., nitromethane or acetonitrile), add piperonal.[5]

  • The reaction can be catalyzed by an acid, such as benzoic acid, to improve stereoselectivity.[5]

  • The reaction mixture is typically heated to reflux for several hours (e.g., 4 hours in nitromethane).[6]

  • Upon completion, the reaction mixture is cooled, and the product is isolated. The cis and trans isomers can be separated by techniques such as flash chromatography.[7]

Workflow for the Pictet-Spengler Reaction:

Pictet_Spengler_Workflow Start Start Mix Mix D-Tryptophan Methyl Ester HCl and Piperonal in Solvent Start->Mix Add_Catalyst Add Acid Catalyst (e.g., Benzoic Acid) Mix->Add_Catalyst Reflux Reflux Reaction Mixture Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Isolate Isolate Crude Product Cool->Isolate Purify Purify by Flash Chromatography to separate cis/trans isomers Isolate->Purify End Obtain (1R,3R)-Tetrahydro-β-carboline Purify->End

Caption: Workflow for the Pictet-Spengler reaction.

Acylation with Chloroacetyl Chloride

The subsequent acylation of the tetrahydro-β-carboline intermediate introduces the chloroacetyl group.

Starting Materials:

  • (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

  • Chloroacetyl chloride

  • A suitable base (e.g., triethylamine)

Protocol:

  • Dissolve the (1R,3R)-tetrahydro-β-carboline intermediate in a suitable solvent, such as dichloromethane (CH2Cl2).[6]

  • Cool the solution to 0-5 °C.[6]

  • Add a base, such as triethylamine, to the solution.[6]

  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature.[6]

  • Allow the reaction to proceed for a couple of hours.[6]

  • Upon completion, the reaction is quenched, and the product, this compound, is isolated and purified.

Quantitative Data

The efficiency of the stereoselective synthesis is critically evaluated by the yield and the diastereomeric ratio of the products. The following table summarizes reported quantitative data for key steps in the synthesis of Tadalafil precursors.

Reaction StepStarting MaterialsCatalyst/SolventYield (cis-isomer)Diastereomeric Ratio (cis:trans)Reference
Pictet-SpenglerD-tryptophan methyl ester, PiperonalAcetic Acid-92:8[5]
Pictet-SpenglerD-tryptophan methyl ester HCl, PiperonalNitromethane or Acetonitrile94%99:1[5][6]
Pictet-Spengler(±)-tryptophan methyl ester, Piperonal-42%-[7]
Acylation(1R,3R)-Tetrahydro-β-carboline, Chloroacetyl chlorideTriethylamine/CH2Cl292%-[6]

Mechanism of Action and Biological Significance

This compound itself is a synthetic intermediate and not an active pharmaceutical ingredient.[1] Its biological significance lies in its role as a precursor to Tadalafil. The precise (6R,12aR) stereochemistry of Tadalafil, which is established during the synthesis of this compound, is crucial for its high affinity and selective inhibition of phosphodiesterase type 5 (PDE5).[4] Inhibition of PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation.[4]

PDE5_Inhibition cluster_0 Normal Physiological Response cluster_1 With Tadalafil NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) GTP GTP cGMP cGMP PDE5 PDE5 GMP 5'-GMP Relaxation Smooth Muscle Relaxation Tadalafil Tadalafil (from this compound) Increased_cGMP Increased cGMP Enhanced_Relaxation Enhanced Smooth Muscle Relaxation

References

An In-depth Technical Guide to the Primary Precursors in Chloropretadalafil Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropretadalafil, with the chemical name (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester, is a crucial intermediate in the synthesis of Tadalafil, the active pharmaceutical ingredient in Cialis.[1][2] Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), primarily used for the treatment of erectile dysfunction.[3] The synthesis of this compound is a critical step that establishes the core stereochemistry of the final Tadalafil molecule. This guide provides a detailed overview of the primary precursors involved in its synthesis, experimental protocols, and quantitative data to aid researchers and professionals in the field.

The synthesis of this compound primarily revolves around the Pictet-Spengler reaction, a cornerstone in the formation of the tetrahydro-β-carboline ring system.[4] This key reaction involves the condensation of D-tryptophan methyl ester with piperonal.

Primary Precursors

The two fundamental building blocks for the synthesis of this compound are:

  • D-Tryptophan Methyl Ester: This derivative of the amino acid tryptophan serves as the backbone for the tetrahydro-β-carboline ring system.[4] It is often used as its hydrochloride salt in the reaction.[5][6]

  • Piperonal (Heliotropin): An aromatic aldehyde, piperonal provides the 1,3-benzodioxole moiety, a key structural feature of this compound and Tadalafil.[7][8]

Following the formation of the core ring structure, a third precursor is introduced:

  • Chloroacetyl Chloride: This acylating agent is used to introduce the chloroacetyl group onto the nitrogen atom of the tetrahydro-β-carboline intermediate, yielding this compound.[4][9]

Synthetic Pathway Overview

The synthesis of this compound can be conceptually broken down into two main stages:

  • Formation of the Tetrahydro-β-carboline Core: This involves the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal. This reaction is highly stereoselective, aiming for the cis-(1R,3R) isomer, which is the desired configuration for Tadalafil.[4]

  • Acylation: The resulting intermediate, (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, is then acylated with chloroacetyl chloride to produce this compound.[4]

Below is a diagram illustrating the logical workflow of the synthesis.

Chloropretadalafil_Synthesis_Workflow D_Trp D-Tryptophan Methyl Ester Pictet_Spengler Pictet-Spengler Reaction D_Trp->Pictet_Spengler Piperonal Piperonal Piperonal->Pictet_Spengler Intermediate (1R,3R)-Methyl-1,2,3,4-tetrahydro-1- (3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b] indole-3-carboxylate Pictet_Spengler->Intermediate Acylation Acylation Intermediate->Acylation Chloroacetyl_Cl Chloroacetyl Chloride Chloroacetyl_Cl->Acylation This compound This compound Acylation->this compound

Synthetic Workflow for this compound

Experimental Protocols and Quantitative Data

The Pictet-Spengler reaction is a critical step, and various conditions have been explored to optimize the yield and stereoselectivity for the desired cis-isomer. The following tables summarize quantitative data from different reported experimental protocols.

Table 1: Pictet-Spengler Reaction Conditions and Yields
Catalyst/AcidSolventTemperature (°C)TimeDiastereomeric Ratio (cis:trans)Yield (%)Reference
Trifluoroacetic Acid (TFA)Dichloromethane (CH₂Cl₂)45 days1.5:141[10]
Trifluoroacetic Acid (TFA)Dichloromethane (CH₂Cl₂)-25-1.3:144[10]
Hydrochloric Acid (conc.)MethanolReflux---[10]
None (hydrochloride salt)Isopropyl AlcoholReflux-Improved diastereoselectivity-[10]
None (hydrochloride salt)Sulfolane80-8514 hours--[8]
None (hydrochloride salt)Toluene / PEG 400100-110---[6]
Table 2: Acylation Reaction Conditions
ReactantSolventBaseTemperature (°C)TimeYield (%)Reference
Chloroacetyl ChlorideChloroform (CHCl₃)Sodium Bicarbonate (NaHCO₃)--62[10]
Chloroacetyl ChlorideDichloromethane (CH₂Cl₂)Triethylamine0-52 hours92[9]

Detailed Methodologies

Pictet-Spengler Reaction (Using Sulfolane)

This protocol is adapted from a patented process for preparing a key Tadalafil intermediate.[8]

  • Materials: D-tryptophan methyl ester hydrochloride (100 g), piperonal (65 g), sulfolane (500 mL), dichloromethane (500 mL).

  • Procedure: a. Suspend D-tryptophan methyl ester hydrochloride and piperonal in sulfolane at 25-30 °C. b. Heat the reaction mixture to 80-85 °C and stir for 14 hours. c. Cool the mixture to 25-30 °C. d. Add dichloromethane and stir for 1 hour. e. Filter the resulting solid, wash with dichloromethane, and dry to afford cis-1-benzo[4][8]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester hydrochloride.

Acylation to form this compound

This protocol is based on a reported high-yield synthesis.[9]

  • Materials: (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, chloroacetyl chloride (1.5 equiv.), triethylamine (3 equiv.), dichloromethane (CH₂Cl₂).

  • Procedure: a. Dissolve the tetrahydro-β-carboline intermediate in dichloromethane. b. Cool the solution to 0-5 °C. c. Add triethylamine followed by the dropwise addition of chloroacetyl chloride. d. Stir the reaction mixture at 0-5 °C for 2 hours. e. Upon completion, proceed with standard aqueous work-up and purification to isolate this compound.

Stereoselectivity in the Pictet-Spengler Reaction

The stereochemical outcome of the Pictet-Spengler reaction is crucial for the synthesis of Tadalafil. The desired product is the cis-(1R,3R) diastereomer. The use of D-tryptophan methyl ester directs the stereochemistry at the 3-position. The stereoselectivity at the 1-position is influenced by reaction conditions such as the acid catalyst and solvent used. Some methods have reported achieving high diastereoselectivity, which is advantageous as it minimizes the need for challenging separation of diastereomers.[11]

The diagram below illustrates the relationship between the precursors and the resulting stereoisomers.

Stereoselectivity cluster_reactants Reactants cluster_products Products D_Trp D-Tryptophan Methyl Ester Reaction Pictet-Spengler Reaction D_Trp->Reaction Piperonal Piperonal Piperonal->Reaction Cis_Isomer cis-(1R,3R) Isomer (Desired) Trans_Isomer trans-(1S,3R) Isomer (Undesired) Reaction->Cis_Isomer Major Product (High Stereoselectivity) Reaction->Trans_Isomer Minor Product

Stereoselectivity of the Pictet-Spengler Reaction

Conclusion

The synthesis of this compound is a well-established process with D-tryptophan methyl ester and piperonal as the primary precursors for its core structure. The subsequent acylation with chloroacetyl chloride completes the synthesis of this key Tadalafil intermediate. The efficiency and stereoselectivity of the Pictet-Spengler reaction are paramount, and various methodologies have been developed to optimize this transformation. This guide provides a comprehensive overview of the precursors, reaction pathways, and experimental considerations, serving as a valuable resource for professionals in pharmaceutical research and development.

References

The Pharmacological Profile of Chloropretadalafil: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct pharmacological data for Chloropretadalafil is not extensively available in published literature, as it is primarily recognized as a synthetic intermediate in the manufacturing of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] This guide, therefore, provides a comprehensive overview of the anticipated pharmacological profile of this compound, based on the well-established characteristics of Tadalafil and the broader class of PDE5 inhibitors. The experimental protocols and data presented are representative of the analyses that would be conducted to characterize a novel PDE5 inhibitor.

Executive Summary

This compound, a synthetic intermediate of Tadalafil, is anticipated to exhibit a pharmacological profile centered around the inhibition of phosphodiesterase type 5 (PDE5).[3][4] This mechanism of action leads to the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, resulting in smooth muscle relaxation and vasodilation.[4][5][6] This technical guide outlines the expected pharmacodynamics and pharmacokinetics of this compound, alongside detailed experimental protocols for its preclinical evaluation. The information herein is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the evaluative steps for a compound of this nature.

Chemical and Physical Properties

PropertyValueReference
Chemical Name methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate[7]
Molecular Formula C22H19ClN2O5[3][7]
Molecular Weight 426.9 g/mol [3]
CAS Number 171489-59-1[2][4]
Appearance White Solid[2]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is expected to be the selective inhibition of the PDE5 enzyme.

Mechanism of Action

This compound is predicted to act as a competitive inhibitor of PDE5, the enzyme responsible for the degradation of cGMP in the corpus cavernosum of the penis and other tissues.[4][6] Inhibition of PDE5 leads to an accumulation of cGMP, which in the presence of sexual stimulation (and therefore nitric oxide release), results in prolonged smooth muscle relaxation, increased blood flow, and penile erection.[8][9]

Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release triggers sGC Activation sGC Activation NO Release->sGC Activation activates cGMP cGMP sGC Activation->cGMP converts GTP GTP GTP->sGC Activation 5'-GMP (Inactive) 5'-GMP (Inactive) cGMP->5'-GMP (Inactive) degraded by Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation promotes PDE5 PDE5 PDE5->5'-GMP (Inactive) This compound This compound This compound->PDE5 inhibits Vasodilation & Erection Vasodilation & Erection Smooth Muscle Relaxation->Vasodilation & Erection

Figure 1: Proposed Mechanism of Action of this compound.

In Vitro PDE5 Inhibition Assay Protocol

Objective: To determine the in vitro potency of this compound against the PDE5 enzyme.

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP substrate

  • This compound (test compound)

  • Tadalafil (reference compound)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagents (e.g., scintillation fluid, antibodies for ELISA)

Methodology:

  • A dilution series of this compound and Tadalafil is prepared in the assay buffer.

  • The recombinant PDE5 enzyme is incubated with varying concentrations of the test and reference compounds.

  • The enzymatic reaction is initiated by the addition of the cGMP substrate.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The reaction is terminated, and the amount of remaining cGMP or the product (5'-GMP) is quantified using a suitable detection method (e.g., scintillation counting, ELISA, or fluorescence polarization).

  • The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

Pharmacokinetics

The pharmacokinetic profile of this compound would be crucial for determining its dosing regimen and potential for systemic exposure. The following tables present hypothetical data for this compound, benchmarked against known values for Tadalafil.

Hypothetical Single-Dose Pharmacokinetic Parameters in Healthy Subjects
ParameterThis compound (10 mg, oral)Tadalafil (10 mg, oral)
Tmax (h) 1.5 - 2.52.0[10][11]
Cmax (µg/L) 300 - 400~378[10][11]
AUC (µg·h/L) 4000 - 5000~4300
t1/2 (h) 15 - 2017.5[10]
CL/F (L/h) 2.0 - 2.52.48[10]
Vz/F (L) 55 - 7062.6[10]
Pharmacokinetic Study Protocol

Objective: To determine the single-dose pharmacokinetic profile of this compound in a preclinical model (e.g., Sprague-Dawley rats).[12]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are used.[12]

  • Dosing: A single oral dose of this compound (e.g., 10 mg/kg) is administered via gavage.[13] An intravenous dose (e.g., 1 mg/kg) would also be administered to a separate group to determine absolute bioavailability.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[13]

  • Sample Analysis: Plasma concentrations of this compound are quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated using non-compartmental analysis.[14][15]

Preclinical Efficacy

The in vivo efficacy of this compound would be assessed in animal models of erectile dysfunction.

In Vivo Model of Erectile Dysfunction Protocol

Objective: To evaluate the pro-erectile effects of this compound in a rat model of cavernous nerve injury.[16]

Methodology:

  • Animal Model: Male rats undergo a surgical procedure to induce cavernous nerve crush injury, a common model for post-prostatectomy erectile dysfunction.[12][17]

  • Treatment: After a recovery period, animals are treated with this compound or a vehicle control.

  • Erectile Function Assessment: Erectile function is assessed by measuring the intracavernosal pressure (ICP) in response to electrical stimulation of the cavernous nerve.[12][18] The ratio of the maximal ICP to the mean arterial pressure (MAP) is calculated as a primary endpoint.

  • Behavioral Assessment: Mating behavior studies may also be conducted, where parameters such as mount, intromission, and ejaculation latencies and frequencies are recorded.[18]

cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In Vitro Screening In Vitro Screening Pharmacokinetic Profiling Pharmacokinetic Profiling In Vitro Screening->Pharmacokinetic Profiling Lead Compound In Vivo Efficacy In Vivo Efficacy Pharmacokinetic Profiling->In Vivo Efficacy Toxicology Studies Toxicology Studies In Vivo Efficacy->Toxicology Studies Phase I Phase I Toxicology Studies->Phase I IND Submission Phase II Phase II Phase I->Phase II Safety & Dosing Phase III Phase III Phase II->Phase III Efficacy in Patients Regulatory Approval Regulatory Approval Phase III->Regulatory Approval Large-scale Trials

Figure 2: General Drug Development Workflow for a PDE5 Inhibitor.

Safety and Toxicology

A comprehensive safety and toxicology program would be required to support clinical development. This would include in vitro genotoxicity assays, in vivo acute and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent), and safety pharmacology studies to assess effects on the cardiovascular, respiratory, and central nervous systems.

Conclusion

While this compound is primarily known as a synthetic precursor to Tadalafil, its structural similarity suggests a comparable pharmacological profile centered on PDE5 inhibition.[4][19] The technical information and experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of this compound or any novel tadalafil analog. A thorough characterization of its pharmacodynamics, pharmacokinetics, efficacy, and safety would be essential for any potential development as a therapeutic agent. Further research is warranted to elucidate the specific pharmacological properties of this compound.

References

The Core of Tadalafil Synthesis: A Technical Guide to Chloropretadalafil (InChIKey: JUKHNCNDFOAFLT-IIBYNOLFSA-N)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropretadalafil, with the InChIKey JUKHNCNDFOAFLT-IIBYNOLFSA-N, is a pivotal synthetic intermediate in the manufacturing of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. This technical guide provides an in-depth analysis of this compound, focusing on its synthesis, physicochemical properties, and analytical characterization. Detailed experimental protocols for its preparation via the Pictet-Spengler reaction and subsequent chloroacetylation are presented, alongside methodologies for its purification and analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, this guide elucidates the mechanism of action of Tadalafil, the end-product of this compound, by detailing the PDE5 signaling pathway. All quantitative data is summarized for clarity, and key experimental workflows and the signaling pathway are visualized using Graphviz diagrams.

Introduction

This compound, chemically known as methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate, is a crucial precursor in the synthesis of Tadalafil.[1][2][3] Tadalafil is a widely prescribed medication for erectile dysfunction and pulmonary arterial hypertension.[4] The stereochemistry of this compound is critical, as the desired biological activity of Tadalafil is attributed to a specific stereoisomer.[5] This guide aims to provide a comprehensive technical resource for researchers and professionals involved in the synthesis and analysis of Tadalafil and its intermediates.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of this compound is presented in Table 1. This data is essential for its identification, characterization, and handling in a laboratory setting.

PropertyValueReference
IUPAC Name methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate[1][6]
InChIKey JUKHNCNDFOAFLT-IIBYNOLFSA-N[1]
CAS Number 171489-59-1[1][3]
Molecular Formula C22H19ClN2O5[1][7]
Molecular Weight 426.85 g/mol [3][7]
Appearance White to off-white crystalline powder[5]
Melting Point 230-232 °C[8]
Solubility Sparingly soluble in DMSO (1-10 mg/ml), Slightly soluble in Ethanol (0.1-1 mg/ml)[9]
Purity (typical) ≥98%[9]
[M+H]+ (HRMS) m/z 427.1068[5]

Synthesis of this compound

The synthesis of this compound is a multi-step process, with the key stages being the Pictet-Spengler reaction to form the tetrahydro-β-carboline core, followed by chloroacetylation.

Synthesis Workflow

G cluster_0 Pictet-Spengler Reaction cluster_1 Chloroacetylation D-Tryptophan Methyl Ester D-Tryptophan Methyl Ester Reaction Condensation & Ring Closure D-Tryptophan Methyl Ester->Reaction Piperonal Piperonal Piperonal->Reaction Tetrahydro-β-carboline (1R,3R)-Methyl-1,2,3,4-tetrahydro-1- (3,4-methylenedioxyphenyl)-9H-pyrido [3,4-b]indole-3-carboxylate Reaction->Tetrahydro-β-carboline Acylation Acylation Tetrahydro-β-carboline->Acylation Intermediate Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Acylation This compound This compound Acylation->this compound Final Product G SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Injection into HPLC System SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Purity & Quantification) Detection->DataAnalysis G cluster_0 Physiological Process of Erection cluster_1 Mechanism of Tadalafil Action SexualStimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release SexualStimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation GTP_to_cGMP GTP → cGMP sGC_Activation->GTP_to_cGMP SmoothMuscleRelaxation Smooth Muscle Relaxation (Vasodilation) GTP_to_cGMP->SmoothMuscleRelaxation cGMP_Degradation cGMP → 5'-GMP (by PDE5) GTP_to_cGMP->cGMP_Degradation Degradation Increased_cGMP Increased cGMP Levels Erection Erection SmoothMuscleRelaxation->Erection Tadalafil Tadalafil (from this compound) PDE5_Inhibition PDE5 Inhibition Tadalafil->PDE5_Inhibition PDE5_Inhibition->cGMP_Degradation Blocks Increased_cGMP->SmoothMuscleRelaxation Enhances

References

An In-depth Technical Guide to Chloropretadalafil (C22H19ClN2O5): A Key Intermediate in Tadalafil Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropretadalafil, with the molecular formula C22H19ClN2O5, is a crucial synthetic intermediate in the manufacturing of Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its synthesis via the Pictet-Spengler reaction and subsequent acylation are presented, alongside methodologies for its purification and identification using various chromatographic and spectroscopic techniques. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and analysis of Tadalafil and related compounds.

Chemical and Physical Properties

This compound is a white solid with a molecular weight of 426.85 g/mol .[1] Its chemical name is methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate.[2][3] The structural and physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C22H19ClN2O5
Molecular Weight 426.85 g/mol
IUPAC Name methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
CAS Number 171489-59-1
Appearance White Solid
Solubility Sparingly soluble in DMSO (1-10 mg/ml), Slightly soluble in Ethanol (0.1-1 mg/ml)

Synthesis of this compound

The primary synthetic route to this compound involves a highly stereoselective Pictet-Spengler reaction, a fundamental process in the formation of β-carboline alkaloids.[4] This reaction is followed by an acylation step.

Logical Workflow for the Synthesis of this compound

This compound Synthesis Workflow D_Tryptophan D-Tryptophan Methyl Ester Pictet_Spengler Pictet-Spengler Reaction D_Tryptophan->Pictet_Spengler Piperonal Piperonal Piperonal->Pictet_Spengler Intermediate (1R,3R)-Methyl-1,2,3,4-tetrahydro-1- (3,4-methylenedioxyphenyl)-9H-pyrido [3,4-b]indole-3-carboxylate Pictet_Spengler->Intermediate Acylation Acylation Intermediate->Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Acylation This compound This compound Acylation->this compound

Caption: Synthesis of this compound from D-tryptophan methyl ester and piperonal.

Experimental Protocol: Pictet-Spengler Reaction

The acid-catalyzed Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal is a key step in establishing the desired stereochemistry of the final product.

  • Reactants:

    • D-tryptophan methyl ester hydrochloride

    • Piperonal

  • Solvent: Nitromethane or Acetonitrile

  • Catalyst: Benzoic acid can be used as a catalyst to improve stereoselectivity.

  • Procedure:

    • Suspend D-tryptophan methyl ester hydrochloride and piperonal in the chosen solvent.

    • Heat the mixture to reflux.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, often precipitates from the solution and can be collected by filtration. The use of nitromethane or acetonitrile as a solvent has been shown to yield high stereoselectivity (cis/trans ratio of 99:1).[4]

Experimental Protocol: Acylation

The intermediate from the Pictet-Spengler reaction is then acylated using chloroacetyl chloride.

  • Reactants:

    • (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

    • Chloroacetyl chloride

    • Triethylamine (as a base)

  • Solvent: Dichloromethane (CH2Cl2)

  • Procedure:

    • Dissolve the intermediate in dichloromethane and cool the solution to 0-5 °C.

    • Add triethylamine to the solution.

    • Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature.

    • Stir the reaction for a few hours at 0-5 °C.

    • Monitor the reaction by TLC.

    • After completion, the reaction is quenched, and the product, this compound, is extracted and purified. A patent describes a one-pot method where the Pictet-Spengler cyclization is followed directly by acylation without purification of the intermediate.[5]

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Analytical Workflow

This compound Analytical Workflow cluster_analysis Analytical Techniques Crude_Product Crude this compound Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Purified this compound Purification->Pure_Product HPLC HPLC-UV Pure_Product->HPLC GC_MS GC-MS Pure_Product->GC_MS LC_MS LC-MS/MS Pure_Product->LC_MS NMR NMR Spectroscopy Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR

Caption: Analytical workflow for the purification and characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for its isolation.

  • Column: A reversed-phase column, such as a Zorbax Eclipse XDB-C8, is commonly used.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the separation and identification of this compound, particularly in complex matrices.

  • Column: An Agilent HP-5ms column ((5%-Phenyl)-methylpolysiloxane) is a suitable choice.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature ramp from an initial temperature of around 75 °C to a final temperature of 325 °C is often used.

  • Detection: Mass spectrometric detection in full scan mode.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and tandem MS (MS/MS) are powerful tools for the sensitive and specific detection and structural elucidation of this compound.

  • Chromatography: Similar conditions to HPLC can be used.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is common.

  • Mass Analysis: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) can be used for quantitative analysis and accurate mass measurements.

Role in Tadalafil Synthesis

This compound is the penultimate intermediate in a common synthetic route to Tadalafil. The final step involves the cyclization of this compound with methylamine to form the diketopiperazine ring of the Tadalafil molecule.

Conversion of this compound to Tadalafil

Tadalafil Synthesis from this compound This compound This compound Cyclization Cyclization This compound->Cyclization Methylamine Methylamine Methylamine->Cyclization Tadalafil Tadalafil Cyclization->Tadalafil

Caption: Final cyclization step in the synthesis of Tadalafil from this compound.

Conclusion

This compound is a well-characterized synthetic intermediate that plays a pivotal role in the production of Tadalafil. The stereoselective Pictet-Spengler reaction is central to its synthesis, and a range of analytical techniques are available for its robust characterization. While this compound itself is not a pharmacologically active agent for end-use, a thorough understanding of its synthesis and properties is essential for the efficient and controlled manufacturing of Tadalafil. This guide provides a foundational resource for scientists and professionals working in this area.

References

The Genesis of a Blockbuster: A Technical History of Tadalafil and its Precursor, Chloropretadalafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthesis of Tadalafil, a cornerstone in the treatment of erectile dysfunction, with a specific focus on the pivotal role of its key intermediate, Chloropretadalafil. We will delve into the scientific journey from its initial discovery by Icos Corporation to its development and commercialization through a joint venture with Eli Lilly and Company. This document provides a comprehensive overview of the chemical synthesis, mechanism of action, and the critical experimental protocols that underpin its production.

A Historical Overview: From Icos to a Global Market Leader

The story of Tadalafil begins with Icos Corporation, a biotechnology company that initiated research into phosphodiesterase type 5 (PDE5) inhibitors in the early 1990s. The initial discovery of the molecule that would become Tadalafil was made by Glaxo Wellcome (now GlaxoSmithKline) in partnership with Icos. However, Glaxo later deprioritized the program. Recognizing the potential of this novel compound, Icos continued its development.

A pivotal moment in Tadalafil's history occurred in 1998 when Icos formed a 50-50 joint venture with the pharmaceutical giant Eli Lilly and Company to develop and commercialize the drug. This collaboration brought together the innovative spirit of a biotech with the extensive resources and experience of a major pharmaceutical company. After successful clinical trials, Tadalafil, under the brand name Cialis, received FDA approval in 2003 for the treatment of erectile dysfunction.

The Synthetic Pathway: A Focus on this compound

The commercial synthesis of Tadalafil is a multi-step process, with the formation of this compound being a critical intermediate step. The overall synthetic strategy relies on the stereoselective construction of the tetracyclic core of the Tadalafil molecule.

The synthesis commences with the Pictet-Spengler reaction , a powerful method for the synthesis of tetrahydro-β-carbolines. In this key step, D-tryptophan methyl ester is condensed with piperonal to form the cis-isomer of (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate.

This intermediate then undergoes chloroacetylation to yield this compound. This is achieved by reacting the tetrahydro-β-carboline with chloroacetyl chloride in the presence of a base. This step introduces the chloroacetyl group, which is essential for the subsequent cyclization.

The final step in the formation of the Tadalafil core is the intramolecular cyclization of this compound. This is typically achieved by reaction with methylamine, which displaces the chlorine atom and leads to the formation of the diketopiperazine ring, completing the synthesis of Tadalafil.

Quantitative Data on the Synthesis of Tadalafil via this compound

The following table summarizes the quantitative data for the key steps in a large-scale synthesis of Tadalafil, highlighting the efficiency of the process.

Reaction StepStarting MaterialsKey Reagents/SolventsProductYield (%)
Pictet-Spengler Reaction D-tryptophan methyl ester, PiperonalDichloromethane(1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate~80-90
Chloroacetylation (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylateChloroacetyl chloride, Triethylamine, DichloromethaneThis compound ((1R,3R)-Methyl-1,2,3,4-tetrahydro-2-chloroacetyl-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate)95[1]
Cyclization This compound Methylamine, MethanolTadalafilHigh
Overall Yield D-tryptophan methyl ester-Tadalafil84[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of Tadalafil, with a focus on the formation and use of this compound. These protocols are based on established large-scale synthesis procedures.[1]

Synthesis of (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (Pictet-Spengler Reaction Intermediate)
  • To a stirred suspension of D-tryptophan methyl ester hydrochloride (1.0 eq) and piperonal (1.0-1.2 eq) in dichloromethane (5-10 volumes) is added trifluoroacetic acid (1.0-1.5 eq) at 0-5 °C.

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting materials.

  • Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by crystallization or column chromatography to afford the desired cis-isomer.

Synthesis of this compound
  • To a solution of (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (1.0 eq) and triethylamine (1.5-2.0 eq) in dichloromethane (5-10 volumes) is added chloroacetyl chloride (1.1-1.3 eq) dropwise at 0-5 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting solid, this compound, is isolated by filtration and can be used in the next step without further purification.

Synthesis of Tadalafil
  • A solution of this compound (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (5-10 volumes) is treated with an excess of methylamine (as a solution in a solvent or as a gas) at room temperature.

  • The reaction mixture is stirred for 12-24 hours.

  • The reaction is monitored by TLC or HPLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude Tadalafil is purified by crystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white solid.

Mechanism of Action: The PDE5 Signaling Pathway

Tadalafil exerts its therapeutic effect by selectively inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.

During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells, which activates the enzyme guanylate cyclase. Guanylate cyclase, in turn, increases the levels of cGMP. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow into the corpus cavernosum, resulting in an erection.

PDE5 breaks down cGMP, terminating the erection. By inhibiting PDE5, Tadalafil prevents the degradation of cGMP, thereby prolonging its action and enhancing the erectile response to sexual stimulation.

Visualizations

Signaling Pathway of Tadalafil Action

Tadalafil_Mechanism cluster_pre Physiological Erection cluster_post Tadalafil Intervention Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release Guanylate Cyclase Guanylate Cyclase NO Release->Guanylate Cyclase activates cGMP cGMP Guanylate Cyclase->cGMP converts GTP GTP GTP->Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation promotes PDE5 PDE5 cGMP->PDE5 degrades Erection Erection Smooth Muscle Relaxation->Erection Tadalafil Tadalafil Tadalafil->PDE5 inhibits GMP GMP PDE5->GMP

Caption: Mechanism of action of Tadalafil in the PDE5 signaling pathway.

Experimental Workflow for Tadalafil Synthesis

Tadalafil_Synthesis D_Tryptophan D-Tryptophan Methyl Ester Pictet_Spengler Pictet-Spengler Reaction D_Tryptophan->Pictet_Spengler Piperonal Piperonal Piperonal->Pictet_Spengler Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetylation Chloroacetylation Chloroacetyl_Chloride->Chloroacetylation Methylamine Methylamine Cyclization Cyclization Methylamine->Cyclization Pictet_Spengler_Product Pictet-Spengler Intermediate Pictet_Spengler_Product->Chloroacetylation This compound This compound This compound->Cyclization Tadalafil Tadalafil Pictet_Spengler->Pictet_Spengler_Product Chloroacetylation->this compound Cyclization->Tadalafil

Caption: Synthetic workflow for Tadalafil via the this compound intermediate.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Chloropretadalafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Chloropretadalafil in various matrices. The protocols are based on established analytical techniques and are intended to serve as a guide for developing and validating methods for the determination of this tadalafil analogue.

Introduction

This compound is an analogue of tadalafil, a potent phosphodiesterase type 5 (PDE-5) inhibitor.[1] Its structural similarity to tadalafil necessitates robust analytical methods for its detection and quantification, particularly in dietary supplements and biological samples.[2] The methods outlined below leverage common chromatographic and spectroscopic techniques to ensure accurate and reliable measurements.

Analytical Methods Overview

Several analytical techniques are suitable for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The most common methods include:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and robust method for routine quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile derivatives of this compound.

This document will focus on HPLC-UV and LC-MS/MS methods due to their widespread use and applicability.

Quantitative Data Summary

Due to the limited availability of specific quantitative validation data for this compound, the following tables summarize typical performance characteristics for the closely related compound, tadalafil. These values can serve as a benchmark for method development and validation for this compound.

Table 1: HPLC-UV Method for Tadalafil Quantification

ParameterTypical ValueReference
Linearity Range60 - 140 µg/mL[3]
Correlation Coefficient (r²)> 0.999[3]
Limit of Detection (LOD)3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve)[3]
Limit of Quantification (LOQ)10 x (Standard Deviation of the Response / Slope of the Calibration Curve)[3]
Accuracy (% Recovery)98 - 102%[4]
Precision (% RSD)< 2%[4]

Table 2: LC-MS/MS Method for Tadalafil Quantification in Human Plasma

ParameterTypical ValueReference
Linearity Range5 - 1,000 ng/mL[5]
Lower Limit of Quantification (LLOQ)5 ng/mL[5]
Intra-day Precision (% RSD)< 8.4%[5]
Inter-day Precision (% RSD)< 8.4%[5]
Accuracy (% Relative Error)< -3.2%[5]
Recovery~90%

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol is adapted from established methods for tadalafil and its analogues.[3][4]

4.1.1. Sample Preparation (from Dietary Supplement Capsules)

  • Accurately weigh the contents of a representative number of capsules to determine the average fill weight.

  • Grind the capsule contents to a fine, homogeneous powder.

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound (e.g., 10 mg).

  • Transfer the powder to a suitable volumetric flask (e.g., 10 mL).

  • Add a diluent (e.g., a 50:50 v/v mixture of acetonitrile and deionized water) to approximately 70% of the flask volume.[1]

  • Sonicate for 15-20 minutes to ensure complete dissolution of the analyte.[6]

  • Allow the solution to cool to room temperature.

  • Make up to the final volume with the diluent and mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm nylon syringe filter prior to injection.[1]

4.1.2. Chromatographic Conditions

  • HPLC System: Agilent 1200 Series or equivalent with a UV detector.[1]

  • Column: Agilent Zorbax Eclipse XDB-C8, 4.6 mm × 150 mm, 5 µm.[1]

  • Mobile Phase: Isocratic elution with a 50:50 (v/v) mixture of acetonitrile and deionized water.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: 284 nm (based on tadalafil's absorbance maximum, should be optimized for this compound).[7]

  • Injection Volume: 10 µL.

4.1.3. Calibration and Quantification

  • Prepare a stock solution of this compound reference standard in the mobile phase.

  • Perform serial dilutions to prepare a series of calibration standards covering the expected concentration range of the samples.

  • Inject the calibration standards and the prepared samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive quantification of this compound in biological matrices like plasma.[5]

4.2.1. Sample Preparation (from Plasma)

  • Pipette a small volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Add an internal standard solution (e.g., a stable isotope-labeled analogue or a structurally similar compound).

  • Perform protein precipitation by adding a threefold volume of cold acetonitrile.[5]

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).

  • Inject an aliquot into the LC-MS/MS system.

4.2.2. LC-MS/MS Conditions

  • LC System: A UPLC or HPLC system capable of delivering reproducible gradients.

  • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18, 1.8 µm, 2.1 × 50 mm).[1]

  • Mobile Phase A: 0.1% formic acid in deionized water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate this compound from matrix components (e.g., 10-90% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions must be determined by infusing a standard solution of this compound into the mass spectrometer. For tadalafil, a common transition is m/z 390.4 → 268.3.[5]

Visualizations

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter sonicate->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for this compound quantification by HPLC-UV.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Aliquot Plasma is Add Internal Standard plasma->is precipitate Protein Precipitation is->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize mrm MRM Detection ionize->mrm integrate Peak Integration mrm->integrate ratio Calculate Peak Area Ratio integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for this compound quantification by LC-MS/MS.

PDE-5 Inhibition Signaling Pathway

PDE5_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation leads to PDE5 Phosphodiesterase 5 (PDE5) GMP GMP PDE5->GMP hydrolyzes cGMP This compound This compound This compound->PDE5 inhibits

Caption: Simplified signaling pathway of PDE-5 inhibition.

References

Application Note: HPLC-UV Method for the Analysis of Chloropretadalafil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloropretadalafil is an analogue of Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor. As with other Tadalafil analogues, accurate and reliable analytical methods are crucial for quality control, counterfeit detection, and research and development purposes. This document provides a detailed protocol for the analysis of this compound using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The described method is adapted from established and validated methods for Tadalafil and its analogues, providing a robust starting point for the quantification of this compound in various samples.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:

ParameterRecommended Setting
HPLC Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (v/v)
Gradient Program A gradient program is recommended for optimal separation.[1][2] A typical gradient could be: - 0-2 min: 20% Acetonitrile - 2-10 min: Linear gradient to 80% Acetonitrile - 10-12 min: Hold at 80% Acetonitrile - 12-15 min: Return to 20% Acetonitrile and equilibrate
Flow Rate 1.0 mL/min[1][2][3][4]
Injection Volume 10 - 20 µL[3]
UV Detection Wavelength 284 nm (based on Tadalafil's absorbance maximum)[5]
Column Temperature Ambient or controlled at 25°C[6]

2. Standard and Sample Preparation

a. Standard Stock Solution (e.g., 100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve the standard in the initial mobile phase composition (e.g., 20% Acetonitrile in water).

  • Sonicate for 10-15 minutes to ensure complete dissolution.[7]

  • Make up to the mark with the same solvent and mix thoroughly.

b. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-20 µg/mL).

c. Sample Preparation (e.g., from a solid dosage form)

  • Weigh and finely powder a representative number of tablets (e.g., 10 tablets).[7]

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

  • Transfer the powder to a suitable volumetric flask.

  • Add a portion of the initial mobile phase and sonicate for 15-20 minutes to extract the active ingredient.[1]

  • Make up to the volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[8]

Data Presentation

Table 1: System Suitability Parameters

The following parameters should be assessed by injecting the working standard solution (e.g., six replicate injections) to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0[7]
Theoretical Plates (N) N > 2000[7]
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%[7]
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%

Table 2: Method Validation Summary

This table summarizes the key validation parameters that should be established for the method.

Validation ParameterTypical Range / Value
Linearity (Correlation Coefficient, r²) ≥ 0.998[4]
Range (µg/mL) 1 - 20 µg/mL
Limit of Detection (LOD) (µg/mL) To be determined experimentally
Limit of Quantification (LOQ) (µg/mL) To be determined experimentally
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Weigh this compound Standard Dissolve_Standard Dissolve in Mobile Phase & Sonicate Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject Inject into HPLC System Dilute_Standard->Inject Sample Weigh Sample Powder Extract_Sample Extract with Mobile Phase & Sonicate Sample->Extract_Sample Filter_Sample Filter Sample Extract (0.45 µm) Extract_Sample->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 284 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC-UV analysis of this compound.

Validation_Parameters cluster_method Method Validation cluster_params Key Validation Parameters Method Validated HPLC-UV Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantification (LOQ) Method->LOQ Robustness Robustness Method->Robustness

Caption: Logical relationship of HPLC method validation parameters.

References

Application Note: Analysis of Chloropretadalafil using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed methodology for the qualitative and quantitative analysis of Chloropretadalafil, a tadalafil analog, in various sample matrices. Due to the limited availability of specific validated methods for this compound, this protocol is adapted from established gas chromatography-mass spectrometry (GC-MS) methods for tadalafil and its related compounds.[1] The successful analysis of similar large, polar molecules by GC-MS often necessitates a derivatization step to increase their volatility and thermal stability. This document outlines a comprehensive workflow, including sample preparation, a suggested derivatization procedure, and optimized GC-MS parameters. Additionally, a predicted mass fragmentation pathway for the derivatized analyte is presented to aid in spectral interpretation.

Introduction

This compound is a synthetic compound structurally related to tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. The detection and quantification of such analogs are crucial in forensic toxicology, anti-doping analysis, and pharmaceutical research. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive platform for the separation and identification of complex organic molecules.[2] However, the inherent low volatility of compounds like this compound requires a chemical modification step, known as derivatization, prior to GC analysis. This protocol proposes the use of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to create a more volatile trimethylsilyl (TMS) derivative of this compound.

Chemical Information

  • Product Name: this compound

  • CAS Number: 171489-59-1[3][4]

  • Synonyms: (1R,3R)-METHYL-1,2,3,4-TETRAHYDRO-2-CHLOROACETYL-1-(3,4-METHYLENEDIOXYPHENYL)-9H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLATE[4]

Experimental Protocol

This section details a proposed experimental procedure for the GC-MS analysis of this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample matrix (e.g., plasma, urine), add an appropriate internal standard.

  • Adjust the pH to approximately 9-10 using a suitable buffer.

  • Add 5 mL of an organic extraction solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • Reconstitute the dried extract with 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of ethyl acetate.

  • Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the formation of the trimethylsilyl derivative.

  • Cool the sample to room temperature before injection into the GC-MS system.

3. GC-MS Parameters

The following table outlines the suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrumentation used.

ParameterSuggested Value
Gas Chromatograph
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Oven ProgramInitial temp 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Scan ModeFull Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM)

Example Quantitative Data

The following table presents hypothetical performance data for the proposed method, based on typical values for related compounds.

ParameterExpected Value
Retention Time (TMS-derivative)~15 - 20 min
Limit of Detection (LOD)0.5 - 1.0 µg/L
Limit of Quantification (LOQ)1.5 - 3.0 µg/L
Linearity (R²)> 0.99
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Absolute Recovery> 90%

Proposed Fragmentation Pathway

Electron ionization of the derivatized this compound molecule is expected to produce a characteristic fragmentation pattern. The mass spectrum will likely be dominated by stable fragment ions resulting from cleavages at specific bonds. The interpretation of this fragmentation is key to the confident identification of the analyte.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Sample Collection (e.g., Plasma, Urine) ph_adjust 2. pH Adjustment sample->ph_adjust lle 3. Liquid-Liquid Extraction ph_adjust->lle evap 4. Evaporation to Dryness lle->evap deriv 5. Addition of BSTFA/TMCS evap->deriv heat 6. Heating at 70°C deriv->heat injection 7. GC Injection heat->injection separation 8. Chromatographic Separation injection->separation ionization 9. Electron Ionization separation->ionization detection 10. Mass Detection ionization->detection data_acq 11. Data Acquisition detection->data_acq data_proc 12. Data Analysis (Library Search, Quantification) data_acq->data_proc report 13. Reporting data_proc->report Fragmentation_Pathway cluster_fragments Predicted Major Fragments parent This compound-TMS Derivative (Parent Ion) frag1 Fragment A (Loss of -COCH2Cl) parent->frag1 α-cleavage frag2 Fragment B (Piperonyl group) parent->frag2 cleavage frag3 Fragment C (Tetrahydro-β-carboline moiety) parent->frag3 cleavage

References

Application Note: The Role of Chloropretadalafil in the Context of Tadalafil Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tadalafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction and pulmonary arterial hypertension. Its synthesis is a well-established process in pharmaceutical chemistry, primarily relying on the Pictet-Spengler reaction. Chloropretadalafil is recognized as a structural analogue and a potential impurity in the synthesis of tadalafil. This document clarifies the role of this compound, emphasizing that it is not a precursor or intermediate in the conventional synthesis of tadalafil but rather a related substance that is important for analytical monitoring and quality control.

While there are no established protocols for the synthesis of tadalafil from this compound, this application note will detail the standard, accepted synthesis of tadalafil and discuss the analytical significance of this compound.

Part 1: Standard Synthesis of Tadalafil via Pictet-Spengler Reaction

The most common and efficient synthesis of tadalafil involves the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal, followed by a reaction with methylamino-1,2-benzisothiazole-3(2H)-one 1,1-dioxide.

Experimental Protocol: Tadalafil Synthesis

Step 1: Synthesis of (1R,3R)-1,2,3,4-Tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester

  • Reaction Setup: To a solution of D-tryptophan methyl ester (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add piperonal (1.1 eq).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) (0.1-0.2 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired tetrahydro-β-carboline intermediate.

Step 2: Synthesis of Tadalafil

  • Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent like toluene or xylene.

  • Addition of Reagent: Add chloroacetyl chloride (1.2 eq) and a base such as triethylamine (TEA) to the solution.

  • Cyclization: The mixture is heated to reflux for several hours to facilitate the cyclization and formation of the diketopiperazine ring.

  • Work-up and Purification: After cooling, the reaction mixture is washed with water and brine. The organic solvent is removed under reduced pressure, and the resulting crude tadalafil is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the standard tadalafil synthesis.

ParameterStep 1: Pictet-Spengler ReactionStep 2: CyclizationOverall
Yield (%) 85 - 95%80 - 90%68 - 85%
Purity (HPLC) >98%>99%>99.5%
Reaction Time 24 - 48 hours4 - 8 hours28 - 56 hours

Part 2: this compound as a Tadalafil Analogue

This compound is structurally similar to tadalafil, with a chlorine atom substituting one of the hydrogen atoms on the benzodioxole ring. It is not used as a starting material for tadalafil but is considered an impurity or a related substance that may arise from impurities in the starting materials or side reactions. Its presence is monitored during quality control of tadalafil active pharmaceutical ingredients (APIs) and formulated products.

Analytical Significance

The presence of this compound and other related substances must be controlled within strict limits as defined by pharmacopeial monographs. Analytical methods such as HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to detect and quantify these impurities.

Visualizing the Tadalafil Synthesis Workflow

The following diagram illustrates the logical flow of the standard tadalafil synthesis protocol.

Tadalafil_Synthesis_Workflow start Starting Materials (D-Tryptophan Methyl Ester, Piperonal) step1 Step 1: Pictet-Spengler Reaction (Acid Catalysis) start->step1 intermediate Tetrahydro-β-carboline Intermediate step1->intermediate step2 Step 2: Cyclization (with Chloroacetyl Chloride) intermediate->step2 product Crude Tadalafil step2->product purification Purification (Recrystallization) product->purification final_product Pure Tadalafil purification->final_product

Caption: Workflow for the standard synthesis of Tadalafil.

Signaling Pathway of Tadalafil Action

Tadalafil exerts its therapeutic effect by inhibiting the PDE5 enzyme. The following diagram illustrates this signaling pathway.

Tadalafil_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to GMP 5'-GMP (Inactive) PDE5->GMP hydrolyzes Tadalafil Tadalafil Tadalafil->PDE5 inhibits

Caption: Mechanism of action of Tadalafil via PDE5 inhibition.

The synthesis of tadalafil is a well-documented process that does not involve this compound as a synthetic precursor. Instead, this compound is an important analogue for the analytical quality control of tadalafil. Researchers and drug development professionals should focus on the established Pictet-Spengler reaction for tadalafil synthesis and utilize reference standards of this compound for the development and validation of analytical methods to ensure the purity and safety of the final drug product.

Application Notes and Protocols for In Vitro PDE5 Inhibition Assays of Chloropretadalafil Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Chloropretadalafil analogs as inhibitors of phosphodiesterase type 5 (PDE5). This compound is recognized as a synthetic intermediate in the production of Tadalafil, a potent and selective PDE5 inhibitor.[1][2][3] The primary pharmacological action of these compounds is the inhibition of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[4] By inhibiting PDE5, these analogs lead to an increase in intracellular cGMP levels, resulting in smooth muscle relaxation and vasodilation.[4][5]

cGMP Signaling Pathway and PDE5 Inhibition

The nitric oxide (NO)-cGMP signaling pathway is crucial in various physiological processes, including the regulation of vascular tone. Upon stimulation, nitric oxide is released and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulation of cGMP activates protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation. The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases, with PDE5 being the predominant enzyme in the corpus cavernosum.[4] this compound analogs, like other PDE5 inhibitors, block this degradation, thereby prolonging the action of cGMP.

cGMP_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell cluster_inhibitor L_Arginine L-Arginine NOS eNOS L_Arginine->NOS activates NO Nitric Oxide (NO) NOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC diffuses and activates cGMP cGMP sGC->cGMP catalyzes GTP GTP PDE5 PDE5 cGMP->PDE5 substrate PKG Protein Kinase G (PKG) cGMP->PKG activates FiveGMP 5'-GMP PDE5->FiveGMP hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to This compound This compound Analogs This compound->PDE5 inhibits

Caption: The cGMP signaling pathway and the mechanism of PDE5 inhibition.

Quantitative Data on PDE5 Inhibition

While specific in vitro IC50 values for this compound and its direct analogs are not widely available in public literature, the data for Tadalafil and other known PDE5 inhibitors can serve as a benchmark for comparison. The following table summarizes the inhibitory activity of common PDE5 inhibitors against various phosphodiesterase isoforms, highlighting their selectivity. Researchers should aim to generate similar data for their this compound analogs to assess potency and selectivity.

CompoundPDE5 IC50 (nM)PDE6 IC50 (nM)PDE11 IC50 (nM)PDE5/PDE6 SelectivityPDE5/PDE11 Selectivity
Tadalafil 1.8>10,00011>5,500~6.1
Sildenafil 3.533360~9.4~103
Vardenafil 0.711130~15.7~186
This compound Analog XTBDTBDTBDTBDTBD
This compound Analog YTBDTBDTBDTBDTBD
(Data for Tadalafil, Sildenafil, and Vardenafil are compiled from various scientific sources for comparative purposes. TBD: To Be Determined experimentally for novel analogs.)

Experimental Protocols

The following are detailed protocols for common in vitro assays used to determine the inhibitory activity of compounds against PDE5.

Fluorescence Polarization (FP) Assay for PDE5 Inhibition

This assay is a homogeneous, high-throughput method suitable for screening and determining the IC50 values of PDE5 inhibitors.

Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate. When the substrate is hydrolyzed by PDE5 to a fluorescently labeled 5'-GMP, a specific binding agent in the assay mix binds to the 5'-GMP. This binding results in a larger molecular complex that rotates more slowly, leading to an increase in fluorescence polarization. Inhibitors of PDE5 will prevent this hydrolysis, thus keeping the fluorescence polarization low.

FP_Assay_Workflow cluster_workflow Fluorescence Polarization Assay Workflow A Prepare Assay Buffer and Reagents B Add Test Compound (this compound Analog) and PDE5 Enzyme to Microplate A->B C Incubate to Allow Compound-Enzyme Interaction B->C D Initiate Reaction by Adding Fluorescent cGMP Substrate C->D E Incubate for a Defined Period (e.g., 60 minutes) at 37°C D->E F Stop Reaction and Add Binding Agent E->F G Incubate to Allow Binding F->G H Measure Fluorescence Polarization on a Microplate Reader G->H I Calculate % Inhibition and Determine IC50 H->I

Caption: Workflow for the Fluorescence Polarization (FP) based PDE5 inhibition assay.

Materials:

  • Recombinant human PDE5A1 enzyme

  • Fluorescently labeled cGMP (e.g., FAM-cGMP)

  • PDE Assay Buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

  • Binding Agent (phosphate-binding nanoparticles or specific antibody)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Positive control inhibitor (e.g., Tadalafil)

  • 96-well or 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO, and then dilute them in the PDE Assay Buffer.

  • Assay Setup: To each well of the microplate, add:

    • 25 µL of the diluted test compound or control.

    • 25 µL of diluted PDE5A1 enzyme solution.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the FAM-cGMP substrate solution to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

  • Reaction Termination and Binding: Add 25 µL of the binding agent to each well. This will stop the reaction and allow the binding of the fluorescent 5'-GMP product.

  • Final Incubation: Incubate for another 30 minutes at room temperature.

  • Measurement: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).

  • Data Analysis:

    • The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (FP_sample - FP_no_enzyme) / (FP_enzyme_only - FP_no_enzyme))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Scintillation Proximity Assay (SPA) for PDE5 Inhibition

SPA is a radioisotopic, homogeneous assay that is also well-suited for high-throughput screening.

Principle: In this assay, a tritiated cGMP ([³H]-cGMP) is used as the substrate. The product, [³H]-5'-GMP, is selectively captured by scintillant-containing beads (e.g., yttrium silicate SPA beads). When the radiolabeled product binds to the beads, the emitted beta particles are close enough to excite the scintillant, producing a light signal that can be detected. PDE5 inhibitors prevent the formation of [³H]-5'-GMP, leading to a decrease in the light signal.

SPA_Assay_Workflow cluster_workflow Scintillation Proximity Assay Workflow A Prepare Assay Buffer and Reagents B Add Test Compound, PDE5 Enzyme, and SPA Beads to Microplate A->B C Incubate to Allow Compound-Enzyme Interaction B->C D Initiate Reaction by Adding [³H]-cGMP Substrate C->D E Incubate for a Defined Period (e.g., 60 minutes) at 37°C with Shaking D->E F Stop Reaction (e.g., by adding a stop reagent or heating) E->F G Allow Beads to Settle F->G H Measure Scintillation Signal on a Microplate Scintillation Counter G->H I Calculate % Inhibition and Determine IC50 H->I

Caption: Workflow for the Scintillation Proximity Assay (SPA) based PDE5 inhibition assay.

Materials:

  • Recombinant human PDE5A1 enzyme

  • [³H]-cGMP

  • SPA beads (e.g., yttrium silicate)

  • PDE Assay Buffer

  • Test compounds (this compound analogs) dissolved in DMSO

  • Positive control inhibitor (e.g., Tadalafil)

  • 96-well or 384-well white microplates with clear bottoms

  • Microplate scintillation counter

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and positive control in DMSO, followed by dilution in PDE Assay Buffer.

  • Assay Setup: To each well of the microplate, add:

    • 20 µL of the diluted test compound or control.

    • 20 µL of a mixture containing the PDE5A1 enzyme and SPA beads.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Add 20 µL of the [³H]-cGMP substrate solution to each well.

  • Reaction Incubation: Seal the plate and incubate for 60 minutes at 37°C with gentle shaking.

  • Signal Detection: After incubation, allow the beads to settle for at least 30 minutes (or centrifuge the plate). Measure the scintillation counts in each well using a microplate scintillation counter.

  • Data Analysis:

    • The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (CPM_sample - CPM_no_enzyme) / (CPM_enzyme_only - CPM_no_enzyme))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The provided protocols for Fluorescence Polarization and Scintillation Proximity Assays offer robust and high-throughput compatible methods for determining the in vitro inhibitory potency of this compound analogs against the PDE5 enzyme. By generating quantitative data such as IC50 values and comparing them to established PDE5 inhibitors like Tadalafil, researchers can effectively characterize the structure-activity relationship of their novel compounds and select promising candidates for further development. It is also recommended to perform selectivity profiling against other PDE isoforms (e.g., PDE6 and PDE11) to assess the potential for off-target effects.

References

Application Notes and Protocols for the Experimental Use of Chloropretadalafil in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Chloropretadalafil is a tadalafil analog and is considered an experimental compound. The following application notes and protocols are based on the known cardiovascular effects and research methodologies for the well-studied phosphodiesterase type 5 (PDE5) inhibitor, tadalafil. There is limited publicly available scientific literature specifically on this compound; therefore, these guidelines should be adapted and validated carefully for its specific experimental use.

Introduction

This compound is a structural analog of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and is also found in the smooth muscle cells of systemic and pulmonary arteries.[2] By inhibiting PDE5, compounds like tadalafil, and putatively this compound, increase intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation.[2]

This document provides detailed application notes and experimental protocols for the investigation of this compound's effects in cardiovascular research, targeting researchers, scientists, and drug development professionals. The methodologies are derived from established protocols for tadalafil and other PDE5 inhibitors.

Data Presentation: Hypothetical Quantitative Data Summary

The following tables present a hypothetical summary of expected quantitative data from in vitro and in vivo studies with this compound, based on the known effects of tadalafil. These tables are for illustrative purposes to guide data presentation.

Table 1: In Vitro PDE5 Inhibition Assay

CompoundIC₅₀ (nM)
Tadalafil1.8
This compound [Hypothetical Value]
Sildenafil3.9
Vardenafil0.7

Table 2: Ex Vivo Vasodilation in Isolated Aortic Rings (Phenylephrine-Precontracted)

CompoundEC₅₀ (nM)Emax (% Relaxation)
Tadalafil2598
This compound [Hypothetical Value][Hypothetical Value]
Sodium Nitroprusside10100

Table 3: In Vivo Hemodynamic Effects in a Spontaneously Hypertensive Rat (SHR) Model

Treatment GroupDose (mg/kg)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)
Vehicle Control--1 ± 2+5 ± 8
Tadalafil10-15 ± 4+10 ± 12
This compound 10[Hypothetical Value][Hypothetical Value]

Experimental Protocols

In Vitro PDE5 Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the PDE5 enzyme.

Materials:

  • Recombinant human PDE5A1 enzyme

  • This compound

  • Tadalafil (as a positive control)

  • cGMP (substrate)

  • [³H]-cGMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • Scintillation cocktail

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM MgCl₂)

Procedure:

  • Prepare serial dilutions of this compound and Tadalafil in the assay buffer.

  • In a microplate, add the test compound dilutions, recombinant PDE5A1 enzyme, and a mixture of cGMP and [³H]-cGMP.

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Terminate the reaction by adding snake venom nucleotidase, which will hydrolyze the radiolabeled 5'-GMP product to [³H]-guanosine.

  • Add a slurry of anion-exchange resin to bind the unreacted [³H]-cGMP.

  • Centrifuge the plate to pellet the resin.

  • Transfer the supernatant containing the [³H]-guanosine to a scintillation vial with a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of PDE5 inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Ex Vivo Assessment of Vasodilation in Isolated Aortic Rings

This protocol describes the evaluation of the vasodilatory effects of this compound on isolated rat aortic rings pre-contracted with phenylephrine.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Phenylephrine (PE)

  • This compound

  • Tadalafil (as a positive control)

  • Organ bath system with isometric force transducers

Procedure:

  • Euthanize the rat and carefully dissect the thoracic aorta.

  • Clean the aorta of adherent connective tissue and cut it into 2-3 mm rings.

  • Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.

  • Induce a stable contraction with phenylephrine (e.g., 1 µM).

  • Once the contraction is stable, add cumulative concentrations of this compound or Tadalafil to the organ bath at regular intervals.

  • Record the changes in isometric tension.

  • Express the relaxation as a percentage of the maximal PE-induced contraction.

  • Calculate the half-maximal effective concentration (EC₅₀) and the maximal relaxation (Emax) for each compound.

In Vivo Hemodynamic Monitoring in an Animal Model

This protocol details the measurement of blood pressure and heart rate in an animal model (e.g., spontaneously hypertensive rats, SHR) following the administration of this compound.

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • This compound

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Telemetry system or indwelling catheters for blood pressure measurement

  • Data acquisition system

Procedure:

  • Acclimatize the animals to the experimental conditions.

  • For acute studies, anesthetize the animals and implant a catheter in the carotid artery for direct blood pressure measurement. For chronic studies, use a telemetry-based system.

  • Allow the animals to stabilize and record baseline blood pressure and heart rate.

  • Administer this compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Continuously monitor and record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for a specified period (e.g., 6 hours).

  • Analyze the data to determine the time course and magnitude of the hemodynamic changes induced by this compound compared to the vehicle control.

Mandatory Visualizations

Signaling Pathway of PDE5 Inhibition

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Ca_decrease Decrease in intracellular Ca²⁺ PKG->Ca_decrease Leads to Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation GMP 5'-GMP PDE5->GMP This compound This compound This compound->PDE5 Inhibits

Caption: Signaling pathway of PDE5 inhibition by this compound.

Experimental Workflow for In Vivo Hemodynamic Study

Hemodynamic_Workflow start Start: Acclimatize SHR anesthesia Anesthetize Animal start->anesthesia catheter Implant Carotid Artery Catheter anesthesia->catheter baseline Record Baseline Hemodynamic Data catheter->baseline dosing Administer this compound or Vehicle baseline->dosing monitoring Continuous Monitoring (e.g., 6 hours) dosing->monitoring data_acq Data Acquisition System monitoring->data_acq analysis Data Analysis: Calculate ΔMAP and ΔHR data_acq->analysis end End: Compare Treatment vs. Vehicle analysis->end

Caption: Workflow for in vivo hemodynamic assessment in rats.

Logical Relationship for Drug Development Path

Drug_Dev_Path in_vitro In Vitro Studies (PDE5 Inhibition) ex_vivo Ex Vivo Studies (Vasodilation) in_vitro->ex_vivo in_vivo_pk In Vivo PK/PD (Hemodynamics) ex_vivo->in_vivo_pk toxicology Preclinical Toxicology in_vivo_pk->toxicology clinical Clinical Trials toxicology->clinical

References

Application Note: High-Resolution Mass Spectrometry for the Definitive Characterization of Chloropretadalafil

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust methodology for the comprehensive characterization of Chloropretadalafil, a synthetic intermediate and analog of the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil.[1][2][3] Utilizing High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC), this protocol provides a framework for the accurate mass determination, molecular formula confirmation, and structural elucidation of this compound. The high sensitivity and resolving power of HRMS make it an indispensable tool for the analysis of pharmaceutical compounds and their analogs, ensuring precise identification and purity assessment.[4][5][6] This document is intended for researchers, scientists, and professionals in the fields of drug development, forensic chemistry, and quality control.

Introduction

This compound is a key intermediate in the synthesis of Tadalafil, a widely used medication for the treatment of erectile dysfunction and pulmonary arterial hypertension.[3] As an analog, it shares a core structural similarity with Tadalafil and can sometimes be found as an undeclared ingredient in counterfeit or adulterated products. Therefore, its accurate identification is crucial for regulatory compliance and public safety. High-Resolution Mass Spectrometry offers unparalleled mass accuracy and resolution, enabling the unambiguous identification of compounds even in complex matrices.[4][7] This note provides a detailed protocol for the characterization of this compound using LC-HRMS, based on established methods for related analogs.

Experimental Protocols

Sample Preparation

A stock solution of this compound was prepared by dissolving 1 mg of the reference standard in 1 mL of methanol. This stock solution was further diluted with a 50:50 (v/v) mixture of acetonitrile and deionized water to achieve a final concentration suitable for LC-HRMS analysis (e.g., 1 µg/mL). For analysis of samples in a matrix, such as a dietary supplement, an extraction step is required.

Matrix Sample Extraction Protocol:

  • Weigh approximately 500 mg of the homogenized sample powder into a centrifuge tube.

  • Add 5 mL of methanol.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF mass analyzer) is used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

Table 2: High-Resolution Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Range 100 - 1000 m/z
Resolution > 70,000 FWHM
Capillary Voltage 3.5 kV
Source Temperature 320 °C
Data Acquisition Mode Full Scan and All-Ion Fragmentation (AIF) or MS/MS

Data Presentation and Analysis

The primary objective of the HRMS analysis is to obtain the accurate mass of the protonated molecule [M+H]⁺ of this compound. The theoretical exact mass of this compound (C₂₂H₁₉ClN₂O₅) is 426.0986.[1][2] The measured accurate mass should be within a 5 ppm error margin.

Table 3: Expected HRMS Data for this compound

ParameterExpected Value
Molecular Formula C₂₂H₁₉ClN₂O₅
Theoretical [M+H]⁺ (monoisotopic) 427.1058
Observed [M+H]⁺ Within 5 ppm of theoretical
Key MS/MS Fragment Ions (m/z) 395.0786, 334.1074, 262.0860, 135.0442

Note: The fragmentation pattern is based on previously reported data for this compound.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the characterization process.

Chloropretadalafil_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing & Characterization Standard This compound Reference Standard LC Liquid Chromatography (C18 Separation) Standard->LC Matrix Sample Matrix (e.g., Dietary Supplement) Extraction Methanol Extraction & Centrifugation Matrix->Extraction Filtration 0.22 µm Filtration Extraction->Filtration Filtration->LC HRMS High-Resolution Mass Spectrometry (ESI+, Full Scan & MS/MS) LC->HRMS Eluent AccurateMass Accurate Mass Determination ([M+H]⁺) HRMS->AccurateMass Raw Data Fragmentation Fragmentation Pattern Analysis HRMS->Fragmentation MS/MS Data Formula Molecular Formula Confirmation (C₂₂H₁₉ClN₂O₅) AccurateMass->Formula Structure Structural Elucidation Formula->Structure Fragmentation->Structure

Caption: Experimental workflow for this compound characterization.

Signaling Pathway (Illustrative)

While this compound is a synthetic intermediate, its primary target, once converted to Tadalafil, is the phosphodiesterase type 5 (PDE5) enzyme. The following diagram illustrates the cGMP signaling pathway inhibited by Tadalafil.

PDE5_Inhibition_Pathway cluster_pathway cGMP Signaling Pathway cluster_inhibition Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP GMP 5'-GMP cGMP->GMP Hydrolyzed by Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to PDE5 Phosphodiesterase 5 (PDE5) PDE5->GMP Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

Caption: PDE5 inhibition by Tadalafil.

Conclusion

The described LC-HRMS method provides a reliable and accurate approach for the characterization of this compound. The high-resolution and mass accuracy of the technique allow for confident identification and structural confirmation, which is essential for the quality control of pharmaceuticals and the screening of adulterated products. This protocol can be readily adapted for the analysis of other Tadalafil analogs and related compounds.

References

Application of Chloropretadalafil in the Development of Novel PDE5 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of Chloropretadalafil and its related precursors in the synthesis and evaluation of new Phosphodiesterase Type 5 (PDE5) inhibitors. This compound, a key synthetic intermediate in the production of Tadalafil, serves as a critical scaffold for developing novel analogs with potential for enhanced selectivity, potency, or new therapeutic applications.[1][2][3]

Introduction to PDE5 Inhibition

Phosphodiesterase Type 5 (PDE5) is an enzyme that plays a crucial role in the nitric oxide (NO) signaling pathway.[4] It specifically hydrolyzes cyclic guanosine monophosphate (cGMP) to its inactive form, 5'-GMP.[5] In tissues where PDE5 is highly expressed, such as the corpus cavernosum, its inhibition leads to an accumulation of cGMP. This accumulation results in prolonged smooth muscle relaxation and vasodilation.[4] Consequently, PDE5 inhibitors like Tadalafil, Sildenafil, and Vardenafil have become cornerstone therapies for erectile dysfunction.[6] The core structure of these inhibitors provides a foundation for medicinal chemists to design new molecules with tailored pharmacological profiles.

Signaling Pathway of PDE5 Action

The diagram below illustrates the Nitric Oxide/cGMP signaling cascade and the mechanism of action for PDE5 inhibitors. Neuronal or endothelial release of Nitric Oxide (NO) activates soluble Guanylate Cyclase (sGC), which then converts Guanosine Triphosphate (GTP) to cGMP. The subsequent rise in cGMP levels activates Protein Kinase G (PKG), leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation. PDE5 acts as a negative regulator in this pathway by degrading cGMP. PDE5 inhibitors block this degradation, thereby enhancing the signaling cascade.

PDE5_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space sGC sGC (soluble Guanylate Cyclase) GTP GTP cGMP cGMP GTP->cGMP Converts PKG PKG (Protein Kinase G) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate Ca_decrease Decrease in intracellular Ca2+ PKG->Ca_decrease Phosphorylates Targets SMR Smooth Muscle Relaxation Ca_decrease->SMR Leads to GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes NO Nitric Oxide (NO) NO->sGC Activates PDE5_Inhibitor PDE5 Inhibitor (e.g., Tadalafil Analog) PDE5_Inhibitor->PDE5 Blocks

Caption: The NO/cGMP signaling pathway and site of PDE5 inhibition.

Development Workflow for Novel Inhibitors

This compound serves as an advanced intermediate. The general workflow for developing novel PDE5 inhibitors from a this compound-like scaffold involves chemical synthesis followed by a series of biological and analytical evaluations.

Drug_Development_Workflow start Precursor (e.g., Tadalafil Intermediate) synthesis Chemical Synthesis (Analog Generation) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Screening (PDE5 Inhibition Assay) purification->in_vitro selectivity Selectivity Profiling (vs. other PDE isoforms) in_vitro->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar lead_opt Lead Optimization sar->lead_opt Guides in_vivo In Vivo Testing (Animal Models) sar->in_vivo lead_opt->synthesis Iterative Cycles end Candidate Drug in_vivo->end

Caption: General workflow for developing novel PDE5 inhibitors.

Quantitative Data of Novel Tadalafil Analogs

The development of new chemical entities from the tadalafil scaffold has yielded compounds with varying potencies. The following table summarizes the inhibitory activity of selected novel analogs against PDE5. It is important to note that direct comparisons should be made cautiously as experimental conditions can vary between studies.

Compound ID/DescriptionTarget EnzymeActivity MeasurementResultReference
Tadalafil Human PDE5IC₅₀~1-2 nM[4]
Compound 6 TbrPDEB1% Inhibition @ 10 µM72%[7]
Compound 16 (C6 epimer of Tadalafil) TbrPDEB1% Inhibition @ 100 µM~40%[7]
Bromine-modified Analog (Compound 3) PDE5IC₅₀0.06 µM (60 nM)[4]
Flexible Analog 6a ((S)-isomer) Human PDE5IC₅₀> 1000 nM[4]
Flexible Analog 6b ((R)-isomer) Human PDE5IC₅₀753 nM[4]
Flexible Analog 7a (Brominated, (S)-isomer) Human PDE5IC₅₀321 nM[4]
Flexible Analog 7b (Brominated, (R)-isomer) Human PDE5IC₅₀610 nM[4]

Note: TbrPDEB1 is a phosphodiesterase from Trypanosoma brucei, the causative agent of human African trypanosomiasis. While not human PDE5, inhibition data demonstrates the potential for scaffold modification to target different enzymes.[7]

Experimental Protocols

Protocol for Synthesis of a Novel Tadalafil Analog

This protocol is adapted from the synthesis of piperazinedione derivatives based on the tadalafil scaffold and illustrates how a chloroacetyl intermediate, similar to this compound, is used.[7]

Step 1: Synthesis of Chloroacetyl Intermediate (Analogous to this compound)

  • Starting Material: Tryptophan methyl ester derivative (e.g., Intermediate 1 from the reference).[7]

  • Dissolve the tryptophan methyl ester derivative in a suitable solvent such as dichloromethane (DCM).

  • Add triethylamine (Et₃N) to the solution to act as a base.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the cooled solution.

  • Allow the reaction to stir at room temperature for several hours until completion, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product (the chloroacetyl intermediate) via column chromatography to yield the pure compound.

Step 2: Synthesis of the Final Piperazinedione Analog

  • Dissolve the purified chloroacetyl intermediate (e.g., Intermediate 2 from the reference) in methanol.[7]

  • Add an excess of methylamine (as a solution in a suitable solvent).

  • Reflux the reaction mixture for 12-24 hours, monitoring for the formation of the cyclized product by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the final piperazinedione analog.

  • Characterize the final product using NMR spectroscopy and mass spectrometry.

Protocol for In Vitro PDE5 Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of synthesized compounds against PDE5 using a colorimetric assay that measures phosphate production.

Materials:

  • Recombinant human PDE5 enzyme

  • Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

  • cGMP (substrate)

  • Calf Intestinal Alkaline Phosphatase (CIAP)

  • Test compounds (dissolved in DMSO)

  • Malachite Green (MLG) reagent (for phosphate detection)

  • Stop Solution (e.g., EDTA solution)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the reaction buffer. Ensure the final DMSO concentration is low (<1%) to avoid enzyme inhibition.

  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • Reaction Buffer

    • Test compound dilution (or DMSO for control wells)

    • PDE5 enzyme solution

  • Initiation: Start the reaction by adding the cGMP substrate to all wells. The final volume should be consistent across all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). This allows the PDE5 enzyme to hydrolyze cGMP to GMP.

  • Second Enzymatic Step: Add CIAP to each well. Incubate again at 37°C for a defined period (e.g., 30 minutes). CIAP will hydrolyze the GMP produced in the first step, releasing inorganic phosphate (Pi).

  • Termination: Stop the reactions by adding the Stop Solution.

  • Color Development: Add the Malachite Green reagent to each well. This reagent will react with the inorganic phosphate to produce a colored complex. Allow the color to develop for 15-20 minutes at room temperature.

  • Measurement: Measure the absorbance of each well using a spectrophotometer at a wavelength of approximately 620-650 nm.

  • Data Analysis:

    • Construct a standard curve using known concentrations of phosphate to correlate absorbance with the amount of Pi produced.

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO) wells.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chloropretadalafil Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Chloropretadalafil" is not a recognized chemical entity in publicly available scientific literature. The following guide is based on established principles for the synthesis of tadalafil and its analogues. The troubleshooting advice and protocols provided are intended to be adapted by qualified researchers and scientists to the specific, hypothetical synthesis of a chlorinated tadalafil derivative.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of this compound synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of tadalafil and related compounds, which are likely applicable to this compound.

Issue Potential Cause Recommended Action
Low Yield of Pictet-Spengler Reaction Product Incomplete reaction- Ensure the D-tryptophan methyl ester starting material is fully dissolved before adding the aldehyde. - Extend the reaction time and monitor progress by TLC or LC-MS.
Side product formation- Control the reaction temperature; excessive heat can lead to side reactions. - Use a high-purity aldehyde. Impurities can lead to undesired byproducts.
Inefficient catalyst- If using a catalyst like trifluoroacetic acid (TFA), ensure it is fresh and anhydrous.
Incomplete Amide Coupling Inactive coupling agent- Use a freshly opened or properly stored coupling agent (e.g., HATU, HBTU).
Steric hindrance- If the chlorinated piperonaldehyde derivative is sterically hindered, consider a more potent coupling agent or longer reaction times.
Presence of moisture- Ensure all solvents and reagents are anhydrous, as water can quench the coupling reaction.
Difficulty in Purification Co-eluting impurities- Optimize the chromatography conditions (e.g., solvent gradient, column type). - Consider a different purification technique, such as recrystallization or preparative HPLC.
Product instability- Assess the stability of the chlorinated intermediate and final product under the purification conditions. It may be necessary to adjust the pH or temperature.
Formation of Diastereomers Non-stereoselective reaction- The Pictet-Spengler reaction between D-tryptophan methyl ester and an aldehyde typically yields a mixture of cis and trans diastereomers. - The desired cis-isomer is often the major product, but the ratio can be influenced by reaction conditions.
Epimerization- Basic or acidic conditions during workup or purification can potentially lead to epimerization. Maintain a neutral pH where possible.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for maximizing the yield in the Pictet-Spengler reaction step?

A1: The key parameters for the Pictet-Spengler reaction in tadalafil synthesis, and likely for this compound, are:

  • Reaction Temperature: Maintaining the optimal temperature is crucial. Elevated temperatures can increase the rate of side reactions, leading to a lower yield of the desired product.

  • Solvent: Dichloromethane (DCM) is a commonly used solvent. It is essential that the solvent is anhydrous.

  • Catalyst: Trifluoroacetic acid (TFA) is often used as a catalyst. The concentration and purity of the acid can significantly impact the reaction rate and yield.

  • Reaction Time: The reaction should be monitored to completion using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid incomplete conversion or degradation of the product.

Q2: How can I improve the diastereoselectivity of the Pictet-Spengler reaction?

A2: While the Pictet-Spengler reaction in tadalafil synthesis naturally favors the cis diastereomer, the ratio can be influenced by:

  • Reaction Conditions: Lowering the reaction temperature may improve the diastereomeric ratio in favor of the desired cis isomer.

  • Choice of Acid Catalyst: The nature and concentration of the acid catalyst can play a role in the stereochemical outcome.

  • Purification: The diastereomers can typically be separated by column chromatography. Careful optimization of the mobile phase can lead to a baseline separation.

Q3: What are the best practices for the amide coupling step?

A3: For a successful amide coupling reaction between the tetracyclic amine intermediate and the chloro-substituted acid chloride, consider the following:

  • Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.

  • Choice of Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), should be used to neutralize the HCl generated during the reaction without competing with the nucleophilic amine.

Experimental Protocols

Protocol 1: General Procedure for the Pictet-Spengler Reaction

  • Dissolve D-tryptophan methyl ester in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the chloro-substituted piperonaldehyde derivative to the solution.

  • Slowly add trifluoroacetic acid (TFA) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling

  • Dissolve the purified tetracyclic amine intermediate from the Pictet-Spengler reaction in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add a non-nucleophilic base, such as triethylamine (TEA).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of the appropriate chloro-substituted acid chloride in anhydrous DCM.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Chloropretadalafil_Synthesis_Workflow A D-Tryptophan Methyl Ester C Pictet-Spengler Reaction A->C B Chloro-substituted Piperonaldehyde B->C D Tetracyclic Intermediate (cis/trans mixture) C->D DCM, TFA E Purification (Chromatography) D->E F Purified cis-Intermediate E->F H Amide Coupling F->H G Chloro-substituted Acid Chloride G->H I Crude this compound H->I DCM, Base J Final Purification (Recrystallization/Chromatography) I->J K Pure this compound J->K

Caption: Synthetic workflow for this compound.

Troubleshooting_Decision_Tree Start Low Final Yield Check_PS Check Pictet-Spengler (PS) Step Yield Start->Check_PS PS_Low PS Yield Low? Check_PS->PS_Low PS_OK PS Yield OK PS_Low->PS_OK No PS_Impure_Reagents Impure Starting Materials? PS_Low->PS_Impure_Reagents Yes Check_AC Check Amide Coupling (AC) Step Yield PS_OK->Check_AC AC_Low AC Yield Low? Check_AC->AC_Low AC_OK AC Yield OK AC_Low->AC_OK No AC_Moisture Moisture Present? AC_Low->AC_Moisture Yes Check_Purification Review Purification Losses AC_OK->Check_Purification PS_Conditions Suboptimal Reaction Conditions? PS_Impure_Reagents->PS_Conditions No PS_Action_Reagents Verify Purity of Starting Materials PS_Impure_Reagents->PS_Action_Reagents Yes PS_Action_Conditions Optimize Temp, Time, & Catalyst PS_Conditions->PS_Action_Conditions Yes AC_Coupling_Agent Inactive Coupling Agent? AC_Moisture->AC_Coupling_Agent No AC_Action_Moisture Use Anhydrous Solvents/Reagents AC_Moisture->AC_Action_Moisture Yes AC_Action_Coupling_Agent Use Fresh Coupling Agent AC_Coupling_Agent->AC_Action_Coupling_Agent Yes

Caption: Troubleshooting decision tree for low yield.

Technical Support Center: Chloropretadalafil Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of chloropretadalafil. Due to the limited public data on this compound, this guide leverages extensive research on its parent compound, tadalafil, to address anticipated solubility challenges and provide effective solutions. The structural similarity between this compound and tadalafil suggests they share comparable physicochemical properties, including poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: I am observing very low solubility of this compound in aqueous buffers. Is this expected?

A1: Yes, this is highly expected. The parent compound, tadalafil, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability. Given the structural similarities, this compound is also anticipated to be poorly soluble in water and aqueous buffer systems. Tadalafil's aqueous solubility is reported to be approximately 2 µg/mL.

Q2: Which organic solvents can I use to dissolve this compound?

A2: While specific data for this compound is unavailable, tadalafil is soluble in several organic solvents. These are excellent starting points for your experiments. Tadalafil is soluble in dimethyl sulfoxide (DMSO) at approximately 20 mg/mL and in dimethylformamide (DMF) at around 25 mg/mL.[1] It is also reported to be slightly soluble in methanol, ethanol, and acetone.[2] When preparing stock solutions, it is recommended to use an inert gas to purge the solvent. For maximum solubility in aqueous buffers, first dissolve the compound in DMF and then dilute with the aqueous buffer of choice.[1]

Q3: My compound is precipitating when I dilute my organic stock solution into an aqueous buffer. How can I prevent this?

A3: This is a common issue when working with poorly soluble compounds. Here are a few strategies to mitigate precipitation:

  • Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of the compound in your aqueous medium.

  • Optimize Solvent Ratio: Experiment with the ratio of the organic co-solvent to the aqueous buffer. A higher percentage of the organic solvent will improve solubility, but be mindful of its potential impact on your experimental system.

  • Use of Surfactants or Solubilizers: Incorporating a small amount of a pharmaceutically acceptable surfactant (e.g., Tween® 80, Span® 80) or a solubilizer can help maintain the compound in solution.

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Evaluate the pKa of this compound and adjust the pH of your aqueous buffer to a range where the compound is more soluble.

Q4: What are the most common formulation strategies to enhance the solubility and dissolution rate of tadalafil analogues like this compound?

A4: Several advanced formulation techniques have been successfully applied to improve the solubility of tadalafil and can be adapted for this compound:

  • Amorphous Solid Dispersions (ASDs): This is a widely used and effective technique. By dispersing the drug in an amorphous state within a polymer matrix, the high energy of the amorphous form leads to increased solubility. Common methods to prepare ASDs include spray drying and hot-melt extrusion.

  • Spray Drying: This process involves dissolving the drug and a polymer in a common solvent and then rapidly evaporating the solvent to produce a dry powder.[3] This can convert the crystalline drug into a more soluble amorphous form.[3]

  • Solid Dispersions with Solubilizers: Creating solid dispersions with hydrophilic carriers and solubilizers can significantly enhance solubility. This can be achieved through methods like solvent evaporation or melting.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, improving drug solubilization.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays due to poor solubility.
  • Problem: You are observing high variability in your experimental results, likely due to the compound precipitating out of solution in the assay medium.

  • Troubleshooting Steps:

    • Verify Solubility in Assay Medium: Before conducting your full experiment, perform a preliminary solubility test of this compound in your specific cell culture or assay medium.

    • Prepare Fresh Dilutions: Always prepare fresh dilutions of your compound from a concentrated stock solution immediately before use. Avoid storing dilute aqueous solutions, as precipitation can occur over time.[1]

    • Incorporate a Surfactant: Consider adding a low concentration of a biocompatible surfactant (e.g., 0.1% Tween® 80) to your assay medium to improve the compound's stability in solution.

    • Sonication: Briefly sonicate your final diluted solution to aid in the dissolution of any small, undissolved particles.

Issue 2: Difficulty preparing a stable, amorphous form of the compound.
  • Problem: Your attempts to create an amorphous solid dispersion result in a product that quickly recrystallizes.

  • Troubleshooting Steps:

    • Polymer Selection: The choice of polymer is critical for stabilizing the amorphous form. Common polymers for solid dispersions include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hypromellose acetate succinate (HPMCAS).[3] The compatibility between the drug and the polymer is key.

    • Drug Loading: High drug loading can increase the tendency for recrystallization. Experiment with lower drug-to-polymer ratios (e.g., 1:5, 1:10) to improve stability.

    • Processing Parameters: In techniques like spray drying, parameters such as inlet temperature, feed rate, and atomizing air pressure are crucial and need to be optimized to ensure rapid solvent evaporation, which traps the drug in an amorphous state.[4]

Quantitative Data

Table 1: Solubility of Tadalafil in Various Solvents (as a proxy for this compound)

SolventApproximate SolubilityReference
Water~2 µg/mL
Dimethylformamide (DMF)~25 mg/mL[1][5]
Dimethyl Sulfoxide (DMSO)~20 mg/mL[1][5]
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL[1][5]
EthanolVery Slightly Soluble
MethanolVery Slightly Soluble
AcetoneVery Slightly Soluble
N-Methylpyrrolidone (NMP)Highest among tested solvents (in a specific study)[6]
Propylene Glycol (PG)Lower than NMP[6]
Polyethylene Glycol (PEG) 400Lower than NMP[6]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" method for determining the thermodynamic solubility of a compound.

  • Preparation: Add an excess amount of this compound to a series of vials containing the solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled water bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) and/or filter the supernatant using a syringe filter with a low-binding membrane (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermally sensitive compounds and involves dissolving the drug and a carrier in a common solvent, followed by solvent removal.

  • Solvent Selection: Identify a common volatile solvent in which both this compound and the chosen polymer (e.g., PVP K30, HPMC) are readily soluble. A mixture of solvents like dichloromethane and ethanol can also be used.[4]

  • Solution Preparation:

    • Accurately weigh the desired amounts of this compound and the polymer to achieve a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5).

    • Dissolve both components completely in the selected solvent in a round-bottom flask. Gentle warming or sonication can be used to aid dissolution.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, dry film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven for 24 hours to remove any residual solvent.

  • Product Collection and Processing: Scrape the solid dispersion from the flask. Gently grind the material using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.

  • Characterization: Analyze the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the dispersion.

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_post Post-Processing & Analysis start Weigh this compound & Polymer dissolve Dissolve in Common Solvent start->dissolve evap Solvent Evaporation (Rotary Evaporator) dissolve->evap dry Vacuum Drying (24 hours) evap->dry collect Collect & Pulverize dry->collect sieve Sieve Powder collect->sieve analyze Characterize (DSC, XRPD) sieve->analyze

Caption: Workflow for Solid Dispersion Preparation.

signaling_pathway cluster_problem The Problem cluster_solution The Solution: Amorphous Solid Dispersion cluster_outcome The Outcome drug Poorly Soluble Drug (e.g., this compound) crystal Crystalline Form (Low Energy, Stable) drug->crystal amorphous Amorphous Form (High Energy, Metastable) crystal->amorphous Energy Input (e.g., Spray Drying) dispersion Amorphous Solid Dispersion (Drug molecularly dispersed in polymer) amorphous->dispersion polymer Polymer Matrix (e.g., PVP, HPMC) polymer->dispersion solubility Increased Apparent Solubility dispersion->solubility In Aqueous Media dissolution Faster Dissolution Rate solubility->dissolution bioavailability Improved Bioavailability dissolution->bioavailability

Caption: Logic of Solubility Enhancement via ASD.

References

Stability of Chloropretadalafil under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No public data exists for a compound named "Chloropretadalafil." The following stability guide is based on data for Tadalafil , a structurally similar and well-studied compound. This information should be used as a reference, and specific stability studies must be conducted for this compound itself.

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Tadalafil under various storage and stress conditions. It includes troubleshooting advice and frequently asked questions to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for Tadalafil?

A1: Tadalafil should be stored at controlled room temperature, ideally between 20°C to 25°C (68°F to 77°F). It is crucial to protect it from direct light and high humidity by keeping it in its original or a well-sealed, light-resistant container. Storing in humid areas like bathrooms should be avoided.

Q2: How stable is Tadalafil in solution?

A2: The stability of Tadalafil in solution depends on the solvent and storage conditions. A 1 mg/mL solution in acetonitrile, packaged under argon in flame-sealed amber ampoules, has been shown to be stable for up to 15 months when stored under refrigerated conditions (2°C to 8°C). A solution prepared in a mixture of Ora-Plus and Ora-Sweet (1:1) to form a 5 mg/mL oral suspension was found to be stable for at least 91 days when stored in amber plastic bottles at room temperature (23-25°C), retaining over 99% of the initial concentration.

Q3: Under which conditions is Tadalafil most likely to degrade?

A3: Tadalafil is most susceptible to degradation under hydrolytic conditions, particularly in an alkaline environment. It is also prone to degradation under acidic and oxidative stress. One study identified a specific degradation product forming exclusively under acidic stress.

Q4: Is Tadalafil sensitive to light or heat?

A4: Tadalafil is relatively stable under thermal (heat) and photolytic (light) stress conditions. However, it is still best practice to protect it from prolonged exposure to high temperatures and direct light to prevent any potential degradation over long-term storage.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram. Contamination of sample or solvent.Prepare fresh solutions with high-purity solvents and re-analyze. Ensure cleanliness of all glassware and equipment.
Degradation of the compound due to improper storage.Verify storage conditions (temperature, light, humidity). Review the stability data provided to see if the observed degradation pattern matches known pathways.
Formation of a new degradation product.Perform a forced degradation study to systematically identify the conditions causing the new peak. Use techniques like LC-MS to identify the structure of the new impurity.
Loss of assay potency. Degradation of the active pharmaceutical ingredient (API).Re-evaluate storage and handling procedures. Refer to the forced degradation data to understand the lability of the molecule.
Inaccurate standard or sample preparation.Prepare a new reference standard solution. Verify all weighing and dilution steps for accuracy.
Inconsistent stability results between batches. Variation in impurity profiles of different API batches.Characterize the impurity profile of each batch before initiating stability studies.
Inconsistent experimental conditions.Ensure that all stress conditions (temperature, pH, reagent concentration) are precisely controlled and monitored across all experiments.

Data on Tadalafil Stability

The following tables summarize quantitative data from forced degradation studies performed on Tadalafil. These studies intentionally stress the compound to predict its long-term stability and identify potential degradation products.

Table 1: Summary of Tadalafil Degradation under Forced Stress Conditions

Stress ConditionReagent/ParametersDuration & Temperature% DegradationReference
Acid Hydrolysis 1 N HCl15 min @ 65°C13.25%
Alkaline Hydrolysis 1 N NaOH15 min @ 65°C16.67%
Oxidative 15% H₂O₂Not SpecifiedReduction in recovery noted
Thermal Dry HeatNot SpecifiedStable
Photolytic UV/Visible LightNot SpecifiedStable

Table 2: Long-Term Stability of Tadalafil in an Extemporaneous Oral Suspension (5 mg/mL)

Time Point (Days)% of Initial Concentration RemainingStorage ConditionReference
0100%Room Temperature (23-25°C)
7>99%Room Temperature (23-25°C)
14>99%Room Temperature (23-25°C)
28>99%Room Temperature (23-25°C)
57>99%Room Temperature (23-25°C)
91>99%Room Temperature (23-25°C)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical procedure for investigating the stability of Tadalafil under various stress conditions, as mandated by ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of Tadalafil in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Reflux the mixture at a controlled temperature (e.g., 65°C) for a defined period (e.g., 15 minutes to 10 hours). After the specified time, cool the solution and neutralize it with 1 N NaOH before dilution for analysis.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Apply the same temperature and duration conditions as the acid hydrolysis. Neutralize the solution with 1 N HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-15% H₂O₂) and maintain it at room temperature for a period ranging from several hours to days.

  • Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 40-80°C) for a specified duration.

  • Photolytic Degradation: Expose the solid drug powder or a solution to a combination of UV and visible light, ensuring a specific total exposure (e.g., not less than 1.2 million lux hours).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is an example of an HPLC method capable of separating Tadalafil from its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.5 or 0.1% formic acid) and an organic solvent (e.g., acetonitrile and/or methanol).

  • Flow Rate: 0.6 - 1.7 mL/min.

  • Detection: UV detector set at a wavelength such as 220 nm or 284 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Tadalafil Stock Solution Acid Acid Hydrolysis Prep->Acid Base Alkaline Hydrolysis Prep->Base Oxidative Oxidative Stress Prep->Oxidative Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation stability study.

Troubleshooting_Tree Start Unexpected Peak in Chromatogram? CheckBlank Is the peak present in blank/solvent injection? Start->CheckBlank Contamination Result: Contamination. Action: Use fresh solvents and clean glassware. CheckBlank->Contamination Yes Degradation Potential Degradation Product CheckBlank->Degradation No CheckControl Is the peak present in unstressed control sample? Degradation->CheckControl Impurity Result: API Impurity. Action: Characterize new batch of API. CheckControl->Impurity Yes StressDegradation Result: Stress-Induced Degradant. Action: Proceed with peak identification (e.g., LC-MS). CheckControl->StressDegradation No

Caption: Troubleshooting decision tree for unexpected peaks.

Technical Support Center: Chloropretadalafil Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Chloropretadalafil, a key intermediate in the production of Tadalafil.[1][2]

Frequently Asked Questions (FAQs)

1. What are the primary impurities encountered during this compound synthesis and what are their sources?

During the synthesis of this compound, several process-related impurities can arise. The most significant of these originate from the key Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal.[3] The primary impurities include diastereomers, unreacted intermediates, and byproducts from side reactions.

Common Impurities in Tadalafil Intermediate Synthesis:

Impurity Name/TypePotential OriginMolecular FormulaMolecular Weight ( g/mol )
trans-Isomer (Diastereomer)Non-stereoselective Pictet-Spengler reaction.[3]C₂₂H₁₉ClN₂O₅426.85
Unreacted D-tryptophan methyl esterIncomplete Pictet-Spengler reaction.C₁₂H₁₄N₂O₂218.25
Dichloroacetyl ImpurityPresence of dichloroacetyl chloride in the chloroacetyl chloride reagent.[4]C₂₂H₁₈Cl₂N₂O₅461.30
Amide-coupled DimerSide reaction of the carboline acid intermediate (Impurity B in some literature).[4]C₄₀H₃₄N₄O₈714.73
NortadalafilIncomplete reaction with methylamine in the subsequent step to Tadalafil.C₂₁H₁₇N₃O₄391.38

2. How can the formation of the undesired trans-isomer be minimized during the Pictet-Spengler reaction?

The formation of a mixture of cis- and trans-tetrahydro-β-carboline intermediates is a common challenge.[3] The desired cis-isomer is the precursor to this compound. Several strategies can be employed to improve the diastereoselectivity of the reaction:

  • Solvent and Catalyst Selection: Using isopropanol as a solvent has been shown to improve diastereoselectivity compared to trifluoroacetic acid (TFA) in dichloromethane, which often results in a nearly 1.5:1 or 3:2 cis:trans ratio.[3][5] An alternative method uses a small amount of concentrated hydrochloric acid in methanol, which can favor the precipitation of the desired cis-isomer as its hydrochloride salt.[5]

  • Temperature Control: Lower reaction temperatures can influence the stereochemical outcome. However, some improved methods allow for reflux temperatures, shortening reaction times while achieving good selectivity.[5]

  • Use of Molecular Sieves: The addition of molecular sieves can help drive the reaction towards the desired product by removing water.[3]

The following workflow illustrates the critical step for controlling isomer formation.

G cluster_reactants Reactants cluster_reaction Pictet-Spengler Reaction cluster_products Intermediate Products cluster_next_step Subsequent Steps D_Trp D-Tryptophan Methyl Ester PS_Reaction Key Synthesis Step (Control Conditions Here) D_Trp->PS_Reaction Pip Piperonal Pip->PS_Reaction Cis Desired cis-Isomer PS_Reaction->Cis Favored Pathway Trans Undesired trans-Isomer PS_Reaction->Trans Side Product Acylation Chloroacetylation Cis->Acylation Purification Purification/ Separation Trans->Purification Must be removed Acylation->Purification

Caption: Workflow for controlling isomer formation in Tadalafil intermediate synthesis.

3. What are the recommended analytical methods for impurity profiling of this compound?

High-Performance Liquid Chromatography (HPLC) is the most extensively used method for purity determination and impurity profiling of Tadalafil and its intermediates like this compound.[6][7]

Recommended Analytical Techniques:

  • Reverse-Phase HPLC (RP-HPLC): This is the standard for routine analysis and purity checks. It can effectively separate this compound from its precursors and major impurities.[6][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities. LC-MS provides molecular weight data that is crucial for structural elucidation of unexpected peaks.[4][7]

  • High-Performance Thin-Layer Chromatography (HPTLC): A simpler, cost-effective method for quantitative estimation and can be used for routine monitoring.[7]

The following diagram provides a troubleshooting guide for handling unexpected peaks in an HPLC analysis.

G Start Unexpected Peak in HPLC Chromatogram Check_Method Is the analytical method validated? Start->Check_Method Validate_Method Validate Method: Specificity, Linearity, Accuracy, Precision Check_Method->Validate_Method No Analyze_Sample Re-analyze Sample with Validated Method Check_Method->Analyze_Sample Yes Validate_Method->Analyze_Sample Peak_Persists Does the peak persist? Analyze_Sample->Peak_Persists Peak_Persists->Start No (Issue Resolved) Identify_Peak Proceed to Peak Identification Peak_Persists->Identify_Peak Yes Run_LCMS Run LC-MS Analysis Identify_Peak->Run_LCMS Get_MW Obtain Molecular Weight (MW) and Fragmentation Data Run_LCMS->Get_MW Compare_DB Compare MW with known Tadalafil/Chloropretadalafil impurities Get_MW->Compare_DB Known_Impurity Is it a known impurity? Compare_DB->Known_Impurity Isolate_Characterize Isolate with Prep-HPLC and Characterize (e.g., NMR) Known_Impurity->Isolate_Characterize No Resolved Impurity Identified. Adjust synthesis/purification. Known_Impurity->Resolved Yes Isolate_Characterize->Resolved

Caption: Troubleshooting workflow for identifying unknown HPLC impurities.

4. What is an effective protocol for purifying crude this compound?

Crystallization is a highly effective method for purifying crude Tadalafil and its intermediates.[9][10] The choice of solvent is critical for selectively dissolving the desired compound while leaving impurities behind or allowing the pure compound to crystallize out.

Experimental Protocol: Recrystallization of Crude Product

  • Solvent Selection: A mixture of solvents, such as acetone and methanol, is often effective.[9] The amount of solvent should be sufficient to substantially dissolve the crude material upon heating, typically ranging from 15 to 100 volumes of solvent per gram of crude product.[10]

  • Dissolution: Combine the crude this compound with the chosen solvent system (e.g., 600 mL acetone and 120 mL methanol for 20 g of crude product) in a suitable reactor.[9]

  • Heating: Heat the mixture to a temperature between 50°C and 95°C with stirring to ensure complete dissolution.[9][10]

  • Filtration (Optional): If the solution contains insoluble matter, perform a hot filtration to obtain a clear solution.

  • Cooling and Crystallization: Cool the solution gradually to a temperature between 10°C and 30°C to induce crystallization.[10] The cooling can be performed in one or multiple steps. Seeding the solution with a small crystal of pure product can facilitate crystallization.[9]

  • Isolation: Collect the purified crystals by filtration.

  • Drying: Wash the crystals with a small amount of chilled solvent and dry them under vacuum.

Recrystallization Solvent Parameters:

ParameterValue/RangeReference
Solvent Volume15 - 100 mL per gram of crude tadalafil[10]
Preferred Solvent Volume20 - 70 mL per gram of crude tadalafil[10]
Dissolution Temperature50°C - 95°C[10]
Crystallization Temperature10°C - 30°C[10]
Example Solvent SystemAcetone / Methanol[9]

5. How should I set up an RP-HPLC method for routine purity analysis?

A well-developed RP-HPLC method is crucial for ensuring the quality of this compound. The following protocol is based on typical methods developed for Tadalafil and related compounds.

Experimental Protocol: RP-HPLC Method for Purity Analysis

  • Instrumentation: An HPLC system with a UV detector (e.g., AGILENT 1120 COMPACT LC HPLC).[6]

  • Column: A reversed-phase C18 column (e.g., Agilent Zorbax poroshell 120EC-C18, 100×4.6 mm, 2.7 µm).[6]

  • Mobile Phase: A mixture of a buffer and an organic solvent. A common combination is a phosphate buffer (pH 4.0) and acetonitrile.[8] A simple isocratic mobile phase could be Acetonitrile:Water (40:60 v/v).[6]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 284 nm or 285 nm.[7][11]

  • Injection Volume: 20 µL.[8]

  • Column Temperature: 30°C.[8]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 20 µg/mL).[6][8]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) followed by the standard solution and then the sample solution.

    • Analyze the resulting chromatogram for the main peak (this compound) and any impurity peaks.

    • Calculate the purity and impurity levels based on the peak areas. The method should be validated for linearity, precision, and accuracy according to ICH guidelines.[8]

References

Technical Support Center: Optimizing Pictet-Spengler Synthesis of Chloropretadalafil Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the Pictet-Spengler synthesis of Chloropretadalafil precursors.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the Pictet-Spengler synthesis of this compound precursors?

A1: The reaction involves the condensation of D-tryptophan methyl ester with a substituted piperonal, specifically 2-chloro-3,4-methylenedioxybenzaldehyde, under acidic conditions. This is followed by an intramolecular electrophilic substitution to form the tetracyclic β-carboline core of the this compound precursor. The primary challenge is to control the stereochemistry at the newly formed chiral center to favor the desired (1R, 3R) cis-isomer.

Q2: Why is achieving high cis-diastereoselectivity important in this synthesis?

A2: The biological activity of the final drug substance is highly dependent on its stereochemistry. The desired precursor for this compound is the cis-diastereomer, ((1R,3R)-1-(2-chloro-3,4-methylenedioxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid). The trans-isomer is an impurity that is difficult to separate and does not lead to the active pharmaceutical ingredient. Therefore, maximizing the formation of the cis-isomer is critical for process efficiency and purity of the final product.

Q3: What are the key factors influencing the yield and diastereoselectivity of the reaction?

A3: The primary factors are the choice of acid catalyst, the solvent system, reaction temperature, and reaction time. The interplay of these parameters determines the ratio of the kinetically favored cis-product to the thermodynamically more stable trans-product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete Reaction: Reaction time may be too short or temperature too low.2. Degradation of Starting Materials or Product: Harsh acidic conditions or prolonged high temperatures can lead to decomposition.3. Protonation of Starting Amine: An excessive amount of a strong Brønsted acid can protonate the D-tryptophan methyl ester, rendering it non-nucleophilic.1. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. A slight excess of the aldehyde component can also be used to ensure full consumption of the amine.[1]2. Consider using a milder acid catalyst or lowering the reaction temperature.3. Use a stoichiometric amount of a weaker acid, such as benzoic acid, which has been shown to improve stereoselectivity.[2]
Poor cis:trans Diastereomeric Ratio 1. Thermodynamic Equilibration: The initially formed cis-isomer can epimerize to the more stable trans-isomer under acidic conditions, especially with prolonged reaction times or high temperatures.[3]2. Suboptimal Solvent Choice: The solvent plays a crucial role in the stereochemical outcome.1. Perform the reaction at lower temperatures to favor the kinetically controlled cis-product.[4] Minimize the reaction time once the starting material is consumed.2. The choice of solvent can significantly influence the diastereoselectivity, potentially due to differences in the solubility of the cis and trans product salts.[2] Consider using nitromethane or acetonitrile, which have been reported to provide excellent cis:trans ratios.[2]
Difficulty in Product Isolation/Purification 1. Formation of Emulsions during Workup: The presence of acidic and basic aqueous layers with an organic solvent can lead to stable emulsions.2. Co-precipitation of Isomers: If the cis:trans ratio is low, the isomers may co-precipitate, making purification by simple filtration difficult.1. Use a brine wash to help break emulsions. Alternatively, consider a solvent system that minimizes emulsion formation.2. Optimize the reaction for high diastereoselectivity to simplify purification. A crystallization-induced asymmetric transformation process has also been described, which involves equilibrating the mixture of hydrochlorides to favor the precipitation of the desired isomer.[3]

Data on Reaction Condition Optimization

The following tables summarize quantitative data on the effect of various catalysts and solvents on the diastereoselectivity of the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal, which serves as a model for the synthesis of this compound precursors.

Table 1: Effect of Acid Catalyst on cis:trans Ratio in Acetic Acid

Catalystcis:trans Ratio
None75:25
Trifluoroacetic Acid (TFA)88:12
Benzoic Acid92:8
Data derived from studies on the synthesis of tadalafil precursors, which are structurally analogous to this compound precursors.[2]

Table 2: Effect of Solvent on cis:trans Ratio

Solventcis:trans Ratio
Dichloromethane (DCM)50:50
Toluene67:33
Tetrahydrofuran (THF)83:17
Acetonitrile (MeCN)99:1
Nitromethane (MeNO₂)99:1
Reaction performed with D-tryptophan methyl ester hydrochloride and piperonal. The high selectivity is attributed to the differing solubilities of the cis and trans hydrochloride salts in these solvents.[2]

Experimental Protocols

Key Experiment: High-Diastereoselectivity Pictet-Spengler Reaction

This protocol is a representative procedure for the synthesis of the cis-isomer of the this compound precursor, optimized for high diastereoselectivity.

Materials:

  • D-tryptophan methyl ester hydrochloride

  • 2-chloro-3,4-methylenedioxybenzaldehyde

  • Acetonitrile (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add D-tryptophan methyl ester hydrochloride (1.0 eq).

  • Add 2-chloro-3,4-methylenedioxybenzaldehyde (1.0-1.1 eq).

  • Add anhydrous acetonitrile to the flask (sufficient to make an approximately 0.1 M solution).

  • Begin stirring the suspension under a positive pressure of inert gas.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the D-tryptophan methyl ester is consumed.

  • Upon completion, cool the reaction mixture to room temperature and then further cool to 0-5°C in an ice bath.

  • The product hydrochloride salt should precipitate. Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold, fresh acetonitrile.

  • Dry the product under vacuum to a constant weight.

  • Determine the cis:trans ratio of the product using ¹H NMR spectroscopy.

Visualizations

pictet_spengler_mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products D-Tryptophan\nMethyl Ester D-Tryptophan Methyl Ester Imine Imine D-Tryptophan\nMethyl Ester->Imine + Aldehyde, -H₂O Aldehyde 2-Chloro-3,4-methylenedioxy- benzaldehyde Iminium_Ion Iminium Ion (Electrophile) Imine->Iminium_Ion + H⁺ Spirocycle Spirocyclic Intermediate Iminium_Ion->Spirocycle Intramolecular Cyclization Cis_Product cis-Isomer (Kinetic Product) Spirocycle->Cis_Product Trans_Product trans-Isomer (Thermodynamic Product) Cis_Product->Trans_Product Epimerization (H⁺, Heat)

Caption: Mechanism of the Pictet-Spengler reaction.

experimental_workflow A 1. Charge Reactants (D-Tryptophan Methyl Ester HCl, Aldehyde, Solvent) B 2. Inert Atmosphere (Nitrogen/Argon Purge) A->B C 3. Heat to Reflux (e.g., 82°C in Acetonitrile) B->C D 4. Reaction Monitoring (TLC / HPLC) C->D E 5. Cooldown & Precipitation (Room Temp, then 0-5°C) D->E Reaction Complete F 6. Isolation (Vacuum Filtration) E->F G 7. Product Analysis (¹H NMR for cis:trans ratio) F->G

Caption: Experimental workflow for the synthesis.

troubleshooting_logic Start Experiment Outcome LowYield Low Yield? Start->LowYield PoorRatio Poor cis:trans Ratio? LowYield->PoorRatio No CheckTimeTemp Action: - Increase Time/Temp - Check Catalyst Amount LowYield->CheckTimeTemp Yes ChangeSolvent Action: - Switch to MeCN or MeNO₂ - Lower Temperature PoorRatio->ChangeSolvent Yes Success Successful Optimization PoorRatio->Success No CheckTimeTemp->PoorRatio ChangeSolvent->Success

Caption: Troubleshooting decision tree.

References

Technical Support Center: Troubleshooting Chloropretadalafil Degradation in Analytical Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chloropretadalafil. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the degradation of this compound in analytical samples. The following information is provided in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is known as a synthetic intermediate in the preparation of Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Its chemical stability is crucial during synthesis, storage, and analytical testing to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Degradation can lead to the formation of impurities, which may have different pharmacological or toxicological properties.

Q2: I am observing a decrease in the peak area of this compound in my HPLC analysis. What could be the cause?

A decrease in the peak area of the main compound is a common indicator of degradation. The potential causes can be broadly categorized as hydrolytic, oxidative, or photolytic degradation. The troubleshooting process involves systematically investigating these possibilities.

Q3: How can I investigate if hydrolysis is the cause of degradation?

Hydrolysis is a common degradation pathway for molecules containing labile functional groups such as esters and amides, particularly the chloroacetyl group present in this compound. Degradation can be accelerated by acidic or basic conditions.

To investigate hydrolysis, you can perform a forced degradation study under acidic and basic conditions. This involves intentionally exposing a sample of this compound to acidic and basic solutions and monitoring the formation of degradants over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q4: What are the typical conditions for a forced hydrolysis study?

Based on studies of the closely related compound Tadalafil, the following conditions can be adapted for this compound:

ConditionReagentTemperatureTime
Acid Hydrolysis 0.1 M to 1 M Hydrochloric Acid (HCl)Room Temperature to 60°CSeveral hours to days
Base Hydrolysis 0.1 M to 1 M Sodium Hydroxide (NaOH)Room Temperature to 60°CSeveral hours to days

Note: The severity of the conditions (concentration of acid/base, temperature, and time) should be adjusted to achieve a modest level of degradation (e.g., 5-20%) to allow for the detection and identification of degradation products without completely degrading the parent compound.

Q5: What potential degradation products can I expect from hydrolysis?

The primary site of hydrolysis in this compound is likely the chloroacetyl group attached to the piperidine nitrogen. This would result in the formation of the corresponding amine (pretadalafil) and chloroacetic acid. The methyl ester group could also be susceptible to hydrolysis, particularly under basic conditions, yielding the corresponding carboxylic acid.

Q6: My samples are protected from acid and base, but I still see degradation. What else should I consider?

If hydrolysis is ruled out, you should investigate oxidative and photolytic degradation.

  • Oxidative Degradation: The indole nucleus in the this compound structure is susceptible to oxidation. Exposure to oxygen, peroxides, or metal ions can accelerate this process.

  • Photolytic Degradation: Exposure to light, particularly ultraviolet (UV) light, can induce degradation of photosensitive compounds.

Q7: How can I test for oxidative and photolytic degradation?

Similar to hydrolysis, forced degradation studies can be performed:

Degradation PathwayStress AgentTypical Conditions
Oxidative Hydrogen Peroxide (H₂O₂) (3-30%)Room Temperature
Photolytic Exposure to UV and visible lightICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter)

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound degradation.

This compound Degradation Troubleshooting Troubleshooting Workflow for this compound Degradation start Start: Decreased Peak Area of this compound check_hydrolysis Investigate Hydrolysis (Acid/Base Stress) start->check_hydrolysis degradation_observed Degradation Observed? check_hydrolysis->degradation_observed check_oxidation Investigate Oxidation (H2O2 Stress) degradation_observed_ox Degradation Observed? check_oxidation->degradation_observed_ox check_photolysis Investigate Photolysis (Light Exposure) degradation_observed_photo Degradation Observed? check_photolysis->degradation_observed_photo degradation_observed->check_oxidation No implement_controls Implement Controls: - pH control - Inert atmosphere - Light protection degradation_observed->implement_controls Yes end End: Stable Sample implement_controls->end no_degradation No Degradation Observed Consider other factors (e.g., sample prep, instrument issues) degradation_observed_ox->check_photolysis No degradation_observed_ox->implement_controls Yes degradation_observed_photo->implement_controls Yes degradation_observed_photo->no_degradation No

Caption: Troubleshooting workflow for identifying the cause of this compound degradation.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Condition:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 1 M NaOH before HPLC analysis.

  • Basic Condition:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 1 M HCl before HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the parent peak area.

Protocol 2: Forced Oxidation Study

  • Sample Preparation: Prepare a stock solution of this compound as described in Protocol 1.

  • Oxidative Condition:

    • To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at various time points.

  • Analysis: Analyze the samples by HPLC.

Protocol 3: Forced Photodegradation Study

  • Sample Preparation: Prepare two sets of this compound solutions.

  • Exposure:

    • Expose one set of samples to a light source according to ICH Q1B guidelines.

    • Keep the second set of samples in the dark as a control.

  • Analysis: After the exposure period, analyze both sets of samples by HPLC.

Signaling Pathway of Potential Degradation

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure.

This compound Degradation Pathways Potential Degradation Pathways of this compound This compound This compound hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis oxidation Oxidation (e.g., H2O2) This compound->oxidation photolysis Photolysis (UV/Vis Light) This compound->photolysis degradation_product_1 Pretadalafil (Hydrolysis of Chloroacetyl Group) hydrolysis->degradation_product_1 degradation_product_2 Carboxylic Acid Derivative (Hydrolysis of Methyl Ester) hydrolysis->degradation_product_2 degradation_product_3 Oxidized Indole Derivatives oxidation->degradation_product_3 degradation_product_4 Photodegradation Products photolysis->degradation_product_4

Caption: Potential degradation pathways of this compound under stress conditions.

By following these troubleshooting guides and experimental protocols, researchers can effectively identify the cause of this compound degradation and implement appropriate control measures to ensure the integrity of their analytical samples.

References

Technical Support Center: Enhancing Stereoselectivity in Chloropretadalafil Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the stereoselective synthesis of Chloropretadalafil, a key intermediate in the production of Tadalafil.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the critical stereochemistry for this compound and its precursor, and why is it important?

A1: The desired stereoisomer for the tetrahydro-β-carboline core of this compound is the cis-(1R,3R) configuration.[1] This specific stereochemistry is crucial because it leads to the (6R, 12aR) configuration in the final Tadalafil product, which is the biologically active form and a more potent PDE5 inhibitor compared to its trans counterpart.[1]

Q2: What is the primary reaction for establishing the stereocenters in the synthesis of the this compound precursor?

A2: The key reaction for forming the chiral centers is the Pictet-Spengler reaction.[3][4] This reaction involves the condensation of a β-arylethylamine, such as D-tryptophan methyl ester, with an aldehyde, like piperonal, followed by cyclization to form the tetrahydro-β-carboline ring system.

Q3: How can the stereoselectivity of the Pictet-Spengler reaction be enhanced?

A3: Several factors can be optimized to improve the diastereoselectivity of the Pictet-Spengler reaction in favor of the desired cis-isomer:

  • Solvent Choice: The solvent plays a critical role. Using nitromethane or acetonitrile can lead to a high cis/trans ratio (e.g., 99:1).[3] This is attributed to the difference in solubility between the cis and trans hydrochloride products.[3]

  • Catalyst Selection: An acid catalyst is typically employed.[4] Benzoic acid has been reported to yield good stereoselectivity (cis/trans = 92:8).[3]

  • Ester Group Modification: Under kinetic control, the size of the ester group on the tryptophan starting material can influence the cis-diastereoselectivity.[5]

  • Green Chemistry Approaches: Water has been explored as a solvent to develop a more environmentally friendly and highly stereoselective synthesis.[3]

Q4: What are the subsequent steps after the Pictet-Spengler reaction to synthesize this compound?

A4: Following the formation of the (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, the next step is the introduction of the chloroacetyl group. This is achieved through an acylation reaction using chloroacetyl chloride in the presence of a base like triethylamine.[1][6]

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity (High percentage of trans-isomer) - Inappropriate solvent selection. - Suboptimal acid catalyst. - Reaction temperature is too high, leading to thermodynamic equilibrium.- Switch to nitromethane or acetonitrile as the solvent to leverage solubility differences between the cis and trans products.[3] - Use benzoic acid as the catalyst.[3] - Conduct the reaction at a lower temperature to favor the kinetically controlled formation of the cis-isomer.
Incomplete Reaction - Insufficient reaction time. - Inactive catalyst. - Presence of moisture in the reaction.- Monitor the reaction progress using techniques like TLC or HPLC and extend the reaction time if necessary. - Use a fresh or properly stored acid catalyst. - Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Epimerization at C12a - Basic conditions during workup or subsequent steps.[3] - Elevated temperatures in the presence of a base.[3]- Avoid strongly basic conditions, especially at high temperatures. - If a base is necessary, consider using a milder base or performing the reaction at a lower temperature.
Low Yield of this compound - Inefficient acylation reaction. - Degradation of the product during workup or purification.- Ensure the correct stoichiometry of chloroacetyl chloride and base. - Perform the acylation at a low temperature (e.g., 0-5 °C) to minimize side reactions.[6] - Use appropriate purification techniques, such as column chromatography, with care to avoid product degradation.

Experimental Protocols

1. Stereoselective Pictet-Spengler Reaction

  • Reactants: D-tryptophan methyl ester and piperonal.

  • Solvent: Nitromethane.

  • Procedure:

    • Dissolve D-tryptophan methyl ester and 1 equivalent of piperonal in nitromethane.

    • Heat the mixture to reflux.

    • Maintain reflux for 4 hours.

    • Monitor the reaction by TLC or HPLC until completion.

    • Cool the reaction mixture and proceed with workup and purification. Expected Yield: Approximately 94%.[6]

2. Synthesis of this compound (Acylation)

  • Reactants: (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate, chloroacetyl chloride, and triethylamine.

  • Solvent: Dichloromethane (CH2Cl2).

  • Procedure:

    • Dissolve the tetrahydro-β-carboline precursor in dichloromethane.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add 3 equivalents of triethylamine to the solution.

    • Slowly add 1.5 equivalents of chloroacetyl chloride while maintaining the temperature between 0-5 °C.

    • Stir the reaction mixture at this temperature for 2 hours.

    • Proceed with aqueous workup and purification of the resulting this compound. Expected Yield: Approximately 92%.[6]

Visualizations

pictet_spengler_pathway d_tryptophan D-Tryptophan Methyl Ester pictet_spengler Pictet-Spengler Reaction d_tryptophan->pictet_spengler piperonal Piperonal piperonal->pictet_spengler imine_intermediate Iminium Ion Intermediate thbc (1R,3R)-Tetrahydro- β-carboline imine_intermediate->thbc Cyclization pictet_spengler->imine_intermediate acylation Acylation thbc->acylation chloroacetyl Chloroacetyl Chloride chloroacetyl->acylation This compound This compound acylation->this compound

Caption: Synthetic pathway for this compound.

troubleshooting_workflow start Start Synthesis check_diastereoselectivity Low Diastereoselectivity? start->check_diastereoselectivity change_solvent Change Solvent to Nitromethane/Acetonitrile check_diastereoselectivity->change_solvent Yes incomplete_reaction Incomplete Reaction? check_diastereoselectivity->incomplete_reaction No check_catalyst Use Benzoic Acid Catalyst change_solvent->check_catalyst check_catalyst->incomplete_reaction extend_time Extend Reaction Time incomplete_reaction->extend_time Yes low_yield Low Yield? incomplete_reaction->low_yield No check_reagents Ensure Anhydrous Conditions extend_time->check_reagents check_reagents->low_yield optimize_acylation Optimize Acylation (Temp, Stoichiometry) low_yield->optimize_acylation Yes success Successful Synthesis low_yield->success No purification Careful Purification optimize_acylation->purification purification->success

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: High-Purity Chloropretadalafil Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Chloropretadalafil.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities can originate from the starting materials or side reactions. Key impurities include:

  • Diastereomers: The Pictet-Spengler reaction, which forms the core tetrahydro-β-carboline structure, can produce both the desired cis-(1R,3R) diastereomer and the undesired trans diastereomer. The ratio of these isomers is highly dependent on the reaction conditions[1].

  • Dichloro-analog Impurity: A potential impurity is the N-dichloroacetyl analog of this compound. This can form if the chloroacetyl chloride reagent is contaminated with dichloroacetyl chloride[2].

  • Unreacted Starting Materials: Residual (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate may be present if the chloroacetylation reaction is incomplete.

  • Solvent Adducts: Depending on the solvents used in synthesis and purification, solvent adducts may form.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the most common method for determining the purity of this compound and quantifying impurities. Chiral HPLC can be used to resolve and quantify diastereomers[3].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified this compound and for the structural elucidation of isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to detect and quantify volatile impurities and residual solvents.

Q3: What is the expected solubility of this compound in common laboratory solvents?

A3: this compound is a white to pale orange solid. Its solubility is a critical factor for developing effective purification protocols. It is sparingly soluble in dimethyl sulfoxide (DMSO) and slightly soluble in ethanol and chloroform[2].

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Oiling out during cooling The cooling rate is too fast, or the solvent is not ideal, leading to the compound separating as a liquid instead of crystals.1. Re-heat the solution until the oil redissolves. 2. Allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature). 3. Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. 4. If the problem persists, consider a different solvent system.
Poor recovery of purified product The compound has significant solubility in the cold solvent. Too much solvent was used. The product was lost during transfer.1. Concentrate the mother liquor and cool it further to obtain a second crop of crystals. 2. Ensure the minimum amount of hot solvent was used for dissolution. 3. Cool the crystallization mixture in an ice bath to minimize solubility. 4. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals do not form upon cooling The solution is not supersaturated. The glassware is too smooth for nucleation to occur.1. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 2. Add a seed crystal of pure this compound. 3. Reduce the volume of the solvent by evaporation and allow it to cool again. 4. Place the solution in an ice bath to further reduce solubility.
Low purity after recrystallization The chosen solvent does not effectively differentiate between the product and the impurities. Impurities co-crystallized with the product.1. Perform a second recrystallization. 2. Screen for a more selective solvent or a solvent mixture. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. 3. Consider pre-treating the crude material (e.g., with activated carbon) to remove colored impurities before recrystallization.
HPLC Purification Issues
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) Column overload. Inappropriate mobile phase pH. Column degradation.1. Reduce the amount of sample injected onto the column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Use a new column or a guard column to protect the analytical column.
Incomplete separation of impurities The mobile phase composition is not optimal. The column is not providing sufficient resolution.1. Optimize the gradient elution profile. A shallower gradient can improve the resolution of closely eluting peaks. 2. Try a different stationary phase (e.g., a column with a different chemistry or a smaller particle size for higher efficiency). 3. Adjust the mobile phase pH or try different organic modifiers (e.g., methanol instead of acetonitrile).
Variable retention times Fluctuations in mobile phase composition or flow rate. Temperature variations. Column equilibration issues.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is fully equilibrated with the mobile phase before each injection.
High backpressure Blockage in the HPLC system (e.g., frit, tubing, or column inlet). Particulate matter in the sample.1. Filter all samples and mobile phases before use. 2. Systematically check for blockages by disconnecting components. 3. If the column is blocked, try back-flushing it at a low flow rate.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a starting point and may require optimization based on the impurity profile of the crude material.

Objective: To purify crude this compound to >98% purity.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Preparation: Prepare a mixture of ethanol and water (e.g., 9:1 v/v).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the hot ethanol/water mixture while stirring and heating in a water bath until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Further cool the flask in an ice bath for approximately 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C.

Data Presentation:

Parameter Crude Material After 1st Recrystallization After 2nd Recrystallization
Purity (HPLC, % Area) 85 - 90%>98%>99.5%
trans-diastereomer (%) 5 - 10%< 1%< 0.1%
Dichloro-analog (%) 1 - 2%< 0.5%< 0.1%
Yield (%) -70 - 80%85 - 95% (from 1st crop)
Protocol 2: Preparative Reverse-Phase HPLC Purification

Objective: To achieve >99.8% purity of this compound, particularly for the removal of closely related impurities.

Materials:

  • Recrystallized this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm)

Procedure:

  • Sample Preparation: Dissolve the recrystallized this compound in a minimal amount of the initial mobile phase.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water (with 0.1% formic acid, if needed)

    • Mobile Phase B: Acetonitrile (with 0.1% formic acid, if needed)

  • Chromatographic Conditions:

    • Flow Rate: 15-20 mL/min

    • Detection: 285 nm

    • Gradient Program (example):

      • 0-5 min: 40% B

      • 5-25 min: 40% to 70% B

      • 25-30 min: 70% B

      • 30.1-35 min: 40% B (re-equilibration)

  • Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid can be lyophilized or recrystallized from a suitable solvent to remove any residual HPLC mobile phase components.

Data Presentation:

Parameter Before Prep-HPLC After Prep-HPLC
Purity (HPLC, % Area) >99.5%>99.9%
trans-diastereomer (%) < 0.1%Not Detected
Dichloro-analog (%) < 0.1%Not Detected
Recovery (%) ->90%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_product Final Product start Crude this compound (Purity: 85-90%) recrystallization Recrystallization (Ethanol/Water) start->recrystallization Initial Purification prep_hplc Preparative HPLC (Reverse-Phase C18) recrystallization->prep_hplc High-Purity Polish end High-Purity this compound (Purity: >99.8%) prep_hplc->end Final Isolation troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_hplc HPLC Issues start Purification Step Fails Purity Spec oiling_out Oiling Out? start->oiling_out low_recovery Low Recovery? start->low_recovery poor_separation Poor Separation? start->poor_separation bad_peak_shape Bad Peak Shape? start->bad_peak_shape slow_cool Slow Cooling oiling_out->slow_cool Yes concentrate Concentrate Mother Liquor low_recovery->concentrate Yes optimize_gradient Optimize Gradient poor_separation->optimize_gradient Yes reduce_load Reduce Sample Load bad_peak_shape->reduce_load Yes

References

Technical Support Center: Synthesis of Chloropretadalafil

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Chloropretadalafil" is not a standard, recognized chemical entity in published scientific literature. This guide is based on the synthesis of Tadalafil and common organic chemistry principles, assuming "this compound" is a chlorinated analog. The information provided is for research and development purposes only.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant amount of an N-acylated byproduct during the Pictet-Spengler reaction. What is the likely cause and how can we mitigate this?

A1: The formation of an N-acylated byproduct in the Pictet-Spengler reaction, a key step in forming the Tadalafil core, is often due to the reaction of the tryptophan methyl ester with the acid chloride of the chloro-substituted aromatic ring before cyclization.

Troubleshooting:

  • Control of Stoichiometry: Ensure precise control over the stoichiometry of the reactants. An excess of the acid chloride can lead to increased N-acylation.

  • Order of Addition: Add the acid chloride slowly to the reaction mixture containing the tryptophan methyl ester. This can help to favor the desired intermolecular reaction over the N-acylation.

  • Temperature Control: Lowering the reaction temperature may help to control the rate of the N-acylation reaction, which often has a higher activation energy than the desired Pictet-Spengler cyclization.

Q2: During the chlorination step of the Tadalafil precursor, we are seeing multiple chlorinated species and a low yield of the desired mono-chloro product. How can we improve the selectivity?

A2: Lack of selectivity in chlorination reactions on a complex molecule like a Tadalafil precursor is a common issue. It often results from the presence of multiple potential reaction sites with similar reactivity and harsh reaction conditions.

Troubleshooting:

  • Choice of Chlorinating Agent: The choice of chlorinating agent is critical. Mild chlorinating agents such as N-Chlorosuccinimide (NCS) may provide better selectivity compared to harsher reagents like chlorine gas.

  • Catalyst and Solvent: The use of a suitable catalyst and solvent system can significantly influence the regioselectivity of the chlorination. Experiment with different Lewis acids and non-polar solvents to find the optimal conditions.

  • Protecting Groups: If specific functional groups are interfering with the desired chlorination, consider using protecting groups to block these sites temporarily.

Q3: Our final product shows the presence of diastereomers that are difficult to separate. What is the origin of these impurities and how can we address this?

A3: The stereochemistry of Tadalafil and its analogs is crucial for its biological activity. The formation of diastereomers typically arises from a lack of stereocontrol during the Pictet-Spengler reaction or subsequent cyclization steps.

Troubleshooting:

  • Chiral Catalysts: Employing a chiral catalyst during the Pictet-Spengler reaction can help to enforce the desired stereochemistry.

  • Chiral Resolution: If the formation of diastereomers cannot be avoided, chiral column chromatography or crystallization with a chiral resolving agent can be used to separate the desired stereoisomer.

  • Reaction Conditions: Optimization of reaction conditions (temperature, solvent, reaction time) can sometimes influence the diastereomeric ratio.

Troubleshooting Guides

Guide 1: Unexpected Impurity Detected by HPLC

This guide outlines a general workflow for identifying and mitigating an unknown impurity that appears during the synthesis of this compound.

G A Unexpected Peak in HPLC B Characterize Impurity (LC-MS, NMR) A->B C Hypothesize Impurity Structure and Formation Pathway B->C D Review Reaction Step C->D E Modify Reaction Conditions D->E e.g., Change Temp, Reagent, Solvent F Purification Strategy D->F e.g., Recrystallization, Chromatography G Re-run Reaction and Analyze E->G F->G H Impurity Eliminated/Reduced? G->H I Problem Solved H->I Yes J Re-evaluate Hypothesis H->J No J->C

Caption: Workflow for troubleshooting an unknown impurity.

Guide 2: Low Yield in the Final Cyclization Step

Low yield in the final ring-closing reaction to form the this compound core can be due to several factors.

G A Low Yield in Cyclization B Check Starting Material Purity A->B C Verify Reagent Quality (e.g., Dehydrating Agent) A->C D Optimize Reaction Temperature A->D E Screen Different Solvents A->E F Investigate Catalyst Loading A->F G Analyze for Side Products B->G C->G D->G E->G F->G H Problem Resolved? G->H I Scale-up with Optimized Conditions H->I Yes J Consult Literature for Alternative Cyclization Methods H->J No

Caption: Troubleshooting guide for low cyclization yield.

Quantitative Data Summary

The following tables present hypothetical data for common issues encountered in the synthesis of a chlorinated Tadalafil analog.

Table 1: Effect of Chlorinating Agent on Regioselectivity

Chlorinating AgentTemperature (°C)Desired Product (%)Dichloro- Product (%)Other Impurities (%)
SO2Cl225453025
Cl2 gas0552520
N-Chlorosuccinimide (NCS)50751015
Trichloroisocyanuric acid (TCCA)2582513

Table 2: Impact of Solvent on Diastereomeric Ratio in Pictet-Spengler Reaction

SolventTemperature (°C)Desired Diastereomer (%)Undesired Diastereomer (%)
Dichloromethane (DCM)06040
Toluene257525
Acetonitrile (ACN)06535
Tetrahydrofuran (THF)-208515

Experimental Protocols

Protocol 1: General Procedure for Chlorination using NCS

  • Dissolution: Dissolve the Tadalafil precursor (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Chiral Resolution of Diastereomers

  • Sample Preparation: Dissolve the diastereomeric mixture in a minimal amount of a suitable solvent (e.g., methanol/acetonitrile).

  • Chromatography: Inject the sample onto a chiral HPLC column (e.g., Chiralpak AD-H).

  • Elution: Elute with an appropriate mobile phase (e.g., a mixture of hexane and isopropanol) at a constant flow rate.

  • Fraction Collection: Collect the fractions corresponding to each separated diastereomer.

  • Analysis: Analyze the purity of the collected fractions by HPLC.

  • Solvent Removal: Combine the pure fractions of the desired diastereomer and remove the solvent under reduced pressure.

Technical Support Center: Chloropretadalafil HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the HPLC analysis of Chloropretadalafil. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that extends from the main peak.[1][2] This distortion can compromise the accuracy and precision of quantification.[2] An ideal chromatographic peak has a symmetrical, Gaussian shape.[2]

Q2: What are the primary causes of peak tailing for a compound like this compound?

A2: For basic compounds like this compound, peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[3][4] The most common cause is the interaction of basic functional groups on the analyte with acidic silanol groups on the surface of silica-based HPLC columns.[1][2][3][5] Other contributing factors can include column overload, extra-column volume, and inappropriate mobile phase pH.[1][4]

Q3: How does the mobile phase pH affect peak tailing for this compound?

A3: The pH of the mobile phase plays a critical role in controlling the ionization state of both the this compound molecule and the residual silanol groups on the column.[1][6] At a pH close to the pKa of this compound, the molecule can exist in both ionized and neutral forms, leading to multiple retention mechanisms and a tailed peak.[6] Similarly, at a mid-range pH (typically above 3), silanol groups can be deprotonated and negatively charged, leading to strong ionic interactions with a positively charged basic analyte, causing significant tailing.[1]

Q4: Can the choice of HPLC column impact peak tailing?

A4: Absolutely. Modern HPLC columns that are "end-capped" are designed to minimize the number of free silanol groups, thereby reducing the potential for secondary interactions that cause tailing.[3] Using a high-purity silica column (Type B) with dense bonding and effective end-capping is recommended for analyzing basic compounds like this compound.[7]

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Step 1: Evaluate and Optimize the Mobile Phase

The mobile phase composition is often the first and most effective parameter to adjust.

Issue: Inappropriate Mobile Phase pH

  • Solution 1: Lower the Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to be at least 2 pH units below the pKa of this compound. A low pH (around 2.5-3.5) will ensure that the silanol groups on the stationary phase are fully protonated (neutral), minimizing ionic interactions with the basic analyte.[3][8]

  • Solution 2: Add a Competing Base: Introduce a mobile phase additive, such as triethylamine (TEA), at a low concentration (e.g., 5-25 mM).[5][9] TEA acts as a "silanol blocker" by competing with the analyte for interaction with the active silanol sites.[8]

Issue: Insufficient Buffer Capacity

  • Solution: Ensure your buffer concentration is adequate (typically 10-25 mM) to maintain a consistent pH throughout the analysis, especially if your sample is dissolved in a solvent with a different pH.[5]

Step 2: Assess the HPLC Column

If mobile phase optimization does not resolve the issue, the column may be the culprit.

Issue: Active Silanol Groups

  • Solution: Switch to a modern, high-purity, end-capped C18 or C8 column. These columns are specifically designed to minimize surface silanol activity and provide better peak shapes for basic compounds.

Issue: Column Contamination or Degradation

  • Solution 1: Column Washing: Flush the column with a strong solvent to remove any strongly retained contaminants.

  • Solution 2: Column Replacement: If the column is old or has been subjected to harsh conditions, it may be irreversibly damaged. Replacing the column is often the best solution.[3]

Step 3: Review Sample and Injection Parameters

Issue: Sample Overload

  • Solution: Reduce the concentration of the sample or the injection volume.[4] Overloading the column can lead to peak fronting, but in some cases, it can also contribute to tailing.

Issue: Inappropriate Sample Solvent

  • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[4] Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

Step 4: Check the HPLC System

Issue: Extra-Column Volume

  • Solution: Minimize the length and internal diameter of the tubing connecting the injector, column, and detector.[5] Ensure all fittings are properly connected to avoid dead volume.

Experimental Protocols

Protocol 1: Mobile Phase Preparation with pH Adjustment

  • Prepare the Aqueous Buffer: For a 10 mM phosphate buffer, dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.

  • Adjust pH: While stirring, add dilute phosphoric acid dropwise to adjust the pH to the desired value (e.g., 3.2).

  • Mobile Phase Combination: Mix the prepared aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 50:50 v/v).

  • Degas: Degas the mobile phase using sonication or vacuum filtration before use.

Protocol 2: Mobile Phase with a Competing Base (Triethylamine)

  • Prepare the Aqueous Phase: To the aqueous component of your mobile phase, add triethylamine to the desired final concentration (e.g., 10 mM).

  • Adjust pH: Adjust the pH to the desired level using an appropriate acid (e.g., phosphoric acid).

  • Combine and Degas: Mix with the organic solvent and degas as described in Protocol 1.

Quantitative Data Summary

The following table summarizes typical starting conditions for the HPLC analysis of Tadalafil, a structurally similar compound, which can be adapted for this compound method development and troubleshooting.

ParameterCondition 1Condition 2Condition 3Condition 4
Column Inertsil C18 (150x4.6 mm, 5 µm)Hi-Qsil C18 (250x4.6 mm, 10 µm)Agilent, Eclipse C18 (150x4.6 mm, 5 µm)Inertsil C18 (150x4.6 mm, 5 µ)
Mobile Phase 10 mM Phosphate Buffer:Acetonitrile (50:50 v/v)Acetate Buffer:Acetonitrile (55:45 v/v)10 mM Ammonium Acetate:Methanol (35:65 v/v)Phosphate Buffer:Acetonitrile (40:60 v/v)
pH 3.22.8Not specified7.0
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min0.8 mL/min
Detection 295 nm283 nm280 nm262 nm
Reference [1][4][5]

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase adjust_ph Lower pH (e.g., 2.5-3.5) or Add Competing Base (TEA) check_mobile_phase->adjust_ph pH or Additive Issue check_buffer Ensure Adequate Buffer Concentration (10-25 mM) check_mobile_phase->check_buffer Buffering Issue check_column Step 2: Assess Column adjust_ph->check_column If tailing persists resolved Peak Shape Improved adjust_ph->resolved If resolved check_buffer->check_column If tailing persists check_buffer->resolved If resolved use_endcapped Use High-Purity, End-Capped Column check_column->use_endcapped Silanol Activity wash_replace_column Wash or Replace Column check_column->wash_replace_column Contamination/Degradation check_sample_injection Step 3: Review Sample/Injection use_endcapped->check_sample_injection If tailing persists use_endcapped->resolved If resolved wash_replace_column->check_sample_injection If tailing persists wash_replace_column->resolved If resolved reduce_concentration Reduce Sample Concentration or Injection Volume check_sample_injection->reduce_concentration Overload check_solvent Use Weaker Sample Solvent check_sample_injection->check_solvent Solvent Mismatch check_system Step 4: Check HPLC System reduce_concentration->check_system If tailing persists reduce_concentration->resolved If resolved check_solvent->check_system If tailing persists check_solvent->resolved If resolved minimize_dead_volume Minimize Tubing Length/Diameter and Check Fittings check_system->minimize_dead_volume Extra-Column Volume minimize_dead_volume->resolved

Caption: Troubleshooting workflow for resolving peak tailing.

Signaling_Pathway_Peak_Tailing cluster_cause Primary Cause of Peak Tailing cluster_solution Solutions analyte Basic Analyte (this compound) interaction Secondary Ionic Interaction analyte->interaction silanol Ionized Silanol Groups (on Column Surface) silanol->interaction low_ph Low pH Mobile Phase (Protonates Silanols) interaction->low_ph Mitigated by competing_base Competing Base (e.g., TEA) (Blocks Silanols) interaction->competing_base Mitigated by endcapped_column End-Capped Column (Reduces Silanols) interaction->endcapped_column Mitigated by peak_tailing Peak Tailing interaction->peak_tailing Leads to symmetrical_peak Symmetrical Peak low_ph->symmetrical_peak Results in competing_base->symmetrical_peak Results in endcapped_column->symmetrical_peak Results in

Caption: Cause and solution pathway for peak tailing.

References

Validation & Comparative

Comparing Chloropretadalafil synthesis with other tadalafil intermediates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of Tadalafil Intermediates: Focusing on Chloropretadalafil

The synthesis of tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, involves a multi-step process with several key intermediates. The efficiency of the overall synthesis is highly dependent on the yields and purity achieved at each intermediate stage. This guide provides a comparative analysis of the synthesis of a crucial intermediate, referred to here as this compound ((1R,3R)-methyl 1,2,3,4-tetrahydro-2-chloroacetyl-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate), against other pivotal intermediates in the common synthetic pathways of tadalafil. This analysis is intended for researchers, scientists, and professionals in drug development to offer insights into optimizing tadalafil synthesis.

A prevalent synthetic route to tadalafil commences with the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal. This reaction forms a mixture of cis and trans diastereomers of the tetrahydro-β-carboline core. The desired cis-isomer is then isolated and subsequently acylated with chloroacetyl chloride to yield this compound. The final cyclization with methylamine affords tadalafil.

Below is a diagram illustrating this common synthetic pathway.

Tadalafil_Synthesis_Pathway D_Tryptophan D-Tryptophan Methyl Ester Cis_Intermediate cis-Tetrahydro-β-carboline Intermediate D_Tryptophan->Cis_Intermediate Pictet-Spengler Reaction Piperonal Piperonal Piperonal->Cis_Intermediate This compound This compound Cis_Intermediate->this compound Acylation with Chloroacetyl Chloride Tadalafil Tadalafil This compound->Tadalafil Cyclization with Methylamine Synthesis_Evaluation_Workflow Start Define Synthetic Route Step1 Synthesize cis-Tetrahydro-β-carboline Start->Step1 Step2 Synthesize this compound Step1->Step2 Step3 Synthesize Tadalafil Step2->Step3 Analysis Analyze Yield and Purity at Each Step Step3->Analysis Comparison Compare with Alternative Routes Analysis->Comparison Optimization Optimize Reaction Conditions Comparison->Optimization Conclusion Conclude on Most Efficient Route Optimization->Conclusion

A Comparative Guide to Analytical Methods for the Detection of Chloropretadalafil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their analogues is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of analytical methodologies applicable to the detection and quantification of Chloropretadalafil, a tadalafil analogue. Given the structural similarity of this compound to tadalafil, this guide leverages established and validated methods for tadalafil as a baseline for developing and validating analytical procedures for its chlorinated analogue.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) are two of the most common and powerful techniques for the analysis of phosphodiesterase type 5 (PDE-5) inhibitors like tadalafil and its analogues.[1][2][3] The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Selectivity Moderate; co-eluting impurities can interfere.[4]High; distinguishes compounds with the same retention time but different mass.[5]
Sensitivity Lower (typically µg/mL range).[4]Higher (typically ng/mL to pg/mL range).[5][6]
Linearity Range Typically narrower, e.g., 60-140 µg/mL.[4]Wide dynamic range, e.g., 5-1000 ng/mL.[6]
Run Time Longer (e.g., 4-11 minutes).[3][4]Shorter (e.g., 1-6 minutes).[3][5]
Instrumentation Cost Lower.Higher.
Typical Application Routine quality control, bulk drug analysis, and formulation assays.[4][7]Bioanalysis (plasma, tissue), impurity profiling, and trace analysis.[5]

Experimental Protocols

The following are detailed, adaptable protocols for the validation of analytical methods for this compound, based on validated methods for tadalafil.

Protocol 1: RP-HPLC-UV Method for Quantification of this compound

This protocol is adapted from established methods for tadalafil analysis in bulk and pharmaceutical dosage forms.[4][7]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An isocratic HPLC system with a UV-Vis detector.

  • Column: Inertsil C18 (150 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of 10 mM phosphate buffer (pH 3.2, adjusted with orthophosphoric acid) and acetonitrile in a 50:50 (v/v) ratio.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 295 nm.[4]

  • Column Temperature: Ambient.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 10-150 µg/mL).[2]

  • Sample Preparation: For a dietary supplement, mix a known weight of the capsule contents with a defined volume of acetonitrile. The mixture should be vortexed and then centrifuged. The supernatant can be filtered through a 0.2 µm syringe filter before injection.[8] For a tablet dosage form, weigh and finely powder 20 tablets. An amount of the powder equivalent to a single dose is then dissolved in the mobile phase, sonicated, and diluted to a suitable concentration.[7]

3. Method Validation Parameters (as per ICH Guidelines): [4][9]

  • Specificity: Analyze blank, placebo, and this compound-spiked samples to ensure no interference at the retention time of the analyte.[4]

  • Linearity: Analyze a minimum of five concentrations across the intended range. Plot peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[4]

  • Accuracy: Perform recovery studies by spiking a known concentration of this compound into a placebo mixture at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[10]

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.[10]

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.[10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[4]

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) to assess the method's reliability.[9]

Protocol 2: UPLC-MS/MS Method for Quantification of this compound in Human Plasma

This protocol is based on a validated method for tadalafil in human plasma, suitable for pharmacokinetic studies.[5][6]

1. Instrumentation and Chromatographic Conditions:

  • UPLC System: A Waters ACQUITY UPLC I-Class system or equivalent.[5]

  • Mass Spectrometer: An API 4000 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[5]

  • Column: Shiseido C18 (100 x 2.0 mm, 2.7 µm).[5]

  • Mobile Phase: Isocratic elution with 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) containing 0.1% formic acid.[5]

  • Flow Rate: 0.7 mL/min.[5]

  • Run Time: Approximately 1.0 minute.[5]

2. MS/MS Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The precursor to product ion transitions for this compound would need to be determined by infusing a standard solution. For context, the protonated molecule of a related compound, chloropropanoylpretadalafil, is m/z 441.1216.[8] The transitions for tadalafil are m/z 390.4 → 268.3.[6] An appropriate internal standard (IS), such as sildenafil (m/z 475.3 → 283.3), should be used.[6]

3. Sample Preparation (Protein Precipitation): [5]

  • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Inject an aliquot of the supernatant into the UPLC-MS/MS system.

4. Method Validation Parameters (as per FDA Guidelines for Bioanalytical Method Validation): [5]

  • Specificity and Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of the analyte and IS.

  • Linearity and Sensitivity: Establish a calibration curve over a specified range (e.g., 5-1000 ng/mL). The lower limit of quantitation (LLOQ) must be determined and should be reproducible with a precision of ≤ 20% and accuracy of 80-120%.[6]

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The intra- and inter-day precision (%RSD) should be ≤ 15% (≤ 20% at LLOQ), and the accuracy should be within ±15% (±20% at LLOQ) of the nominal values.[6]

  • Recovery and Matrix Effect: Evaluate the extraction recovery of the analyte and IS and assess the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Assess the stability of this compound in plasma under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of a typical analytical method validation process.

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH/FDA Guidelines) cluster_2 Application cluster_3 Special Considerations (Bioanalytical) A Define Analytical Requirements B Select Appropriate Technology (e.g., HPLC, UPLC) A->B C Optimize Method Parameters B->C D Specificity/ Selectivity C->D Begin Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G L Matrix Effect F->L H LOD & LOQ G->H G->L I Robustness H->I J Routine Analysis (QC/Bioanalysis) I->J Method Approved K Documentation & Reporting J->K M Recovery L->M N Stability M->N

References

Chloropretadalafil vs. other tadalafil analogs in PDE5 inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Tadalafil Analogs in PDE5 Inhibition

This guide provides a comparative overview of the inhibitory activities of various tadalafil analogs against phosphodiesterase type 5 (PDE5). The focus is on presenting experimental data to facilitate an objective comparison for researchers and drug development professionals. It is important to note that Chloropretadalafil is a known synthetic intermediate used in the production of tadalafil and is not itself typically evaluated for direct PDE5 inhibitory activity. Therefore, this comparison focuses on tadalafil and its pharmacologically active analogs.

Introduction to PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1] In tissues like the corpus cavernosum, nitric oxide release activates soluble guanylate cyclase, which in turn synthesizes cGMP.[1][2] cGMP acts as a second messenger, leading to smooth muscle relaxation and vasodilation.[3] PDE5 specifically hydrolyzes cGMP, terminating its action.[4][5] Inhibitors of PDE5, such as tadalafil, block this hydrolysis, leading to elevated cGMP levels and enhanced vasodilation, which is the mechanism behind their use in treating erectile dysfunction and pulmonary hypertension.[6][7][8][9][10]

Comparative Inhibition Data

The potency of a PDE5 inhibitor is commonly expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for tadalafil and several of its analogs against PDE5.

CompoundPDE5 IC50 (nM)Notes
Tadalafil 1.8[7][11]Highly potent and selective for PDE5 over most other PDE families, with some activity against PDE11.
Vardenafil 0.091 - 0.7[7][11]Among the most potent PDE5 inhibitors, with low activity against PDE1 and PDE6.
Sildenafil 3.7 - 5.22[7][11]The first-in-class PDE5 inhibitor, shows some cross-reactivity with PDE6.
Avanafil 5.2[7][11]A highly selective PDE5 inhibitor.
Mirodenafil 0.33[7]Potency is comparable to sildenafil.
Udenafil 8.25[7][11]Potency and selectivity are comparable to sildenafil.
Icariin 432[11]A natural flavonoid, significantly less potent than synthetic analogs.

Table 1: Comparison of IC50 values for various PDE5 inhibitors. Data is compiled from multiple sources and assay conditions may vary.

Methodology: PDE5 Inhibition Assay

The following protocol describes a common method for determining the PDE5 inhibitory activity of test compounds using a fluorescence polarization (FP) assay.

Experimental Protocol: Fluorescence Polarization Assay

This homogeneous assay format is well-suited for high-throughput screening (HTS) and quantitatively measures the inhibition of PDE5 activity.[12]

1. Principle: The assay is based on a competitive binding principle.[13] A fluorescently labeled cGMP analog (tracer) is used as a substrate for the PDE5 enzyme. When the tracer is hydrolyzed by PDE5, a specific phosphate-binding agent in the solution binds to the resulting product, forming a large molecular complex. This large complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. In the presence of an inhibitor, PDE5 activity is reduced, less tracer is hydrolyzed, and the unbound, small tracer tumbles rapidly, leading to a low polarization signal. The change in polarization is directly proportional to the enzyme's activity.[13][14]

2. Reagents and Materials:

  • Purified recombinant human PDE5A1 enzyme

  • Fluorescein-labeled cGMP (FAM-cGMP) as the substrate/tracer

  • Phosphate-binding agent (nanoparticle beads)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

  • Test compounds (e.g., this compound analogs) dissolved in DMSO

  • Black, non-binding 96-well or 384-well microplates[15]

  • A microplate reader capable of measuring fluorescence polarization[15]

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid interference.

  • Reaction Setup: In each well of the microplate, add the assay buffer, the test compound solution (or DMSO for control wells), and the PDE5 enzyme solution.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow the test compounds to bind to the enzyme.[16]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cGMP substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified duration (e.g., 60 minutes) to allow for enzymatic hydrolysis of the substrate.

  • Reaction Termination and Signal Development: Stop the reaction and add the phosphate-binding agent. Allow the plate to incubate for a further period (e.g., 30 minutes) to permit the binding agent to interact with any hydrolyzed substrate.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.[15]

4. Data Analysis:

  • The percentage of inhibition for each compound concentration is calculated relative to the high (no enzyme) and low (no inhibitor) controls.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow

To better illustrate the underlying biological mechanism and the experimental process, the following diagrams are provided.

cGMP_Signaling_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to Inhibitor Tadalafil Analog (PDE5 Inhibitor) Inhibitor->PDE5 Inhibits

Figure 1: The cGMP signaling pathway in smooth muscle cells.

PDE5_Assay_Workflow cluster_workflow Fluorescence Polarization PDE5 Inhibition Assay Workflow A 1. Reagent Preparation (Enzyme, Substrate, Buffer, Test Compounds) B 2. Reaction Setup Add Buffer, Test Compound, and PDE5 Enzyme to plate A->B C 3. Pre-incubation Allow inhibitor to bind to PDE5 B->C D 4. Initiate Reaction Add fluorescent cGMP substrate C->D E 5. Enzymatic Reaction Incubate at 37°C D->E F 6. Stop & Develop Signal Add stop solution and phosphate-binding agent E->F G 7. Data Acquisition Measure Fluorescence Polarization F->G H 8. Data Analysis Calculate % Inhibition and IC50 values G->H

Figure 2: Experimental workflow for a PDE5 inhibition assay.

References

A Comparative Analysis of Chloropretadalafil and Chloropropanoylpretadalafil: Structural Analogs of Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed structural and analytical comparison of Chloropretadalafil and Chloropropanoylpretadalafil, two known analogs of tadalafil, a selective inhibitor of phosphodiesterase type 5 (PDE5). This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who are engaged in the identification and characterization of new psychoactive substances and adulterants in dietary supplements.

This compound has been identified as a synthetic intermediate in the production of tadalafil.[1] Both this compound and the more recently identified Chloropropanoylpretadalafil have been discovered as undeclared ingredients in dietary supplements marketed for sexual enhancement.[2][3] Their structural similarity to tadalafil suggests a potential for PDE5 inhibition, the same mechanism of action responsible for the therapeutic effects of approved drugs for erectile dysfunction.[4][5][6]

Structural Elucidation

The primary structural difference between this compound and Chloropropanoylpretadalafil lies in the acyl group attached to the nitrogen of the piperidine ring. Chloropropanoylpretadalafil contains an additional methylene group (-CH2-) in its N-acyl side chain compared to this compound.[2] This modification extends the chloro-acyl moiety from a chloroacetyl group in this compound to a chloropropanoyl group in Chloropropanoylpretadalafil.[3]

This seemingly minor modification has a direct impact on the molecule's physicochemical properties, including its molecular weight and chromatographic retention time.[4] Both molecules otherwise share the same core structure, which includes the characteristic (1R,3R)-1-(benzo[d][1][2]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate backbone.[1][7]

Physicochemical and Analytical Data Comparison

The addition of a methylene group results in predictable differences in the analytical data for the two compounds. The following tables summarize the key quantitative data gathered from high-resolution mass spectrometry (HRMS), gas chromatography-mass spectrometry (GC-MS), and infrared (IR) spectroscopy.

Table 1: Physicochemical Properties
PropertyThis compoundChloropropanoylpretadalafil
Molecular Formula C22H19ClN2O5[1]C23H22ClN2O5[2][3]
Molecular Weight 426.85 g/mol [1]~440.88 g/mol (calculated)
Exact Mass [M+] 426.0982 Da[1][7]440 Da[2]
Protonated Mass [M+H]+ 427.1068 m/z[2][4]441.1216 m/z[2][3]
CAS Number 171489-59-1[1][7]395665-87-9
Table 2: Comparative Spectroscopic and Chromatographic Data
Analytical TechniqueParameterThis compoundChloropropanoylpretadalafil
HPLC-UV Retention Time24.6 min[2]~23.5 min (under similar conditions)[2]
GC-MS Molecular Ion [M+]426 m/z[2]440 m/z[2]
HRMS/MS [M+H]+ Product Ions395.0786, 334.1074, 262.0860, 135.0442 m/z[2]409.0937, 334.1071, 262.086, 135.0442 m/z[2]
FT-IR Ester C=O Stretch~1745 cm⁻¹[2][4]~1745 cm⁻¹[2]
FT-IR Amide C=O Stretch~1665 cm⁻¹[2][4]~1653 cm⁻¹ (shifted by 12 cm⁻¹)[2]

Experimental Protocols

The characterization of these analogs relies on a combination of chromatographic and spectroscopic techniques. The methodologies described below are based on the protocols used for the isolation and identification of Chloropropanoylpretadalafil from a dietary supplement matrix.[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Isolation
  • Objective: To isolate the analog of interest from the complex supplement matrix.

  • Instrumentation: Agilent 1200 Series HPLC-UV with a fraction collector.

  • Column: Zorbax Eclipse XDB-C8, 4.6 mm × 150 mm, 5 μm, maintained at 25 °C.

  • Mobile Phase: Isocratic elution with a 50:50 (v/v) mixture of acetonitrile (CH3CN) and deionized water (DIW).

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 285 nm with spectral collection from 190 to 400 nm.

  • Sample Preparation: 0.10–0.11 g of the supplement composite was mixed with 5 mL of the 50:50 CH3CN:DIW solvent, shaken, and filtered through a 0.45 μm nylon syringe filter prior to injection.

  • Fraction Collection: Retention time was used as the trigger for collecting the fraction containing the compound of interest.

Gas Chromatography/Fourier-Transform Infrared/Mass Spectrometry (GC/FT-IR/MS)
  • Objective: To obtain infrared spectra for functional group identification and mass spectra for fragmentation pattern analysis.

  • Instrumentation: Gas chromatograph coupled to both a Fourier-Transform Infrared detector and a Mass Spectrometer.

  • Analysis: The isolated fraction is injected into the GC system. The eluting compounds are sequentially analyzed by the IR detector and then the MS detector.

  • Data Interpretation: The IR spectrum provides information on characteristic vibrations of chemical bonds (e.g., C=O, N-H stretches), while the mass spectrum provides the molecular weight and fragmentation pattern, which helps in elucidating the molecular structure.[2]

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To determine the precise molecular formula of the unknown analog.

  • Method: The isolated fraction was analyzed by high-resolution mass spectrometry to obtain a high-accuracy mass measurement of the protonated molecular ion [M+H]+.

  • Data Analysis: The accurate mass is used to calculate the elemental composition (molecular formula). The isotopic distribution pattern, particularly the [M+2] peak, is used to confirm the presence of chlorine.[2][4]

Visualized Workflows and Pathways

The following diagrams illustrate the analytical workflow for identifying these analogs and the general signaling pathway they are presumed to affect.

G cluster_0 Sample Preparation cluster_1 Isolation & Initial Analysis cluster_2 Structural Characterization cluster_3 Result Sample Dietary Supplement Sample Extract Extraction with ACN/Water Sample->Extract Filter 0.45 µm Filtration Extract->Filter HPLC HPLC-UV Analysis Filter->HPLC Fraction Fraction Collection HPLC->Fraction HRMS HRMS Analysis (Accurate Mass & Formula) Fraction->HRMS GC_FTIR_MS GC/FT-IR/MS Analysis (Functional Groups & Fragmentation) Fraction->GC_FTIR_MS ID Structure Elucidation: Chloropropanoylpretadalafil HRMS->ID GC_FTIR_MS->ID cluster_0 Mechanism of Action Tadalafil_Analog Tadalafil Analog (e.g., this compound) PDE5 PDE5 Enzyme Tadalafil_Analog->PDE5 Inhibits GMP 5'-GMP (Inactive) PDE5->GMP cGMP cGMP cGMP->PDE5 Hydrolysis Relaxation Smooth Muscle Relaxation cGMP->Relaxation Vasodilation Vasodilation & Increased Blood Flow Relaxation->Vasodilation

References

The Potential for Cross-Reactivity of Chloropretadalafil in Tadalafil Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of chloropretadalafil's potential to interfere with immunoassays designed for the quantitative detection of tadalafil. Due to the structural similarities between tadalafil and its synthetic precursor, this compound, there is a significant scientific basis for anticipating cross-reactivity. Understanding this potential interaction is crucial for the accurate quantification of tadalafil in research and clinical settings, as well as for monitoring its purity. This guide outlines the structural basis for this cross-reactivity, provides a representative experimental protocol for its assessment, and presents a framework for data interpretation.

Structural Comparison: Tadalafil and this compound

The likelihood of an antibody binding to an unintended analyte is largely dependent on the structural homology between the target analyte and the potential cross-reactant. Tadalafil is a potent phosphodiesterase type 5 (PDE5) inhibitor. This compound is a known intermediate in the chemical synthesis of tadalafil.

As illustrated in the chemical structures below, both molecules share a core tetracyclic indole structure. The primary difference lies in the substituent on the piperidine nitrogen. In tadalafil, this is a methyl group, whereas in this compound, it is a chloroacetyl group. Given that a significant portion of the molecular structure is identical, it is plausible that antibodies raised against tadalafil may also recognize and bind to this compound, leading to inaccurate (falsely elevated) measurements of tadalafil concentration in a sample.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
Tadalafil C₂₂H₁₉N₃O₄389.4Tetracyclic indole core, methyl group on piperidine nitrogen.
This compound C₂₂H₁₉ClN₂O₅426.8Tetracyclic indole core, chloroacetyl group on piperidine nitrogen.

Hypothetical Cross-Reactivity Data

To illustrate how the cross-reactivity between tadalafil and this compound would be quantified and presented, the following table contains hypothetical data from a competitive ELISA experiment. In this type of assay, the concentration of an analyte that inhibits the antibody binding by 50% (IC50) is determined. The percent cross-reactivity is then calculated using the formula:

% Cross-Reactivity = (IC50 of Tadalafil / IC50 of this compound) x 100

AnalyteIC50 (ng/mL)% Cross-Reactivity
Tadalafil10100%
This compound5020%
Sildenafil>10,000<0.1%
Vardenafil>10,000<0.1%

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

The following is a representative protocol for determining the cross-reactivity of this compound in a competitive enzyme-linked immunosorbent assay (ELISA) for tadalafil.

Materials:

  • Microtiter plate pre-coated with a tadalafil-protein conjugate

  • Tadalafil standard solutions (various concentrations)

  • This compound standard solutions (various concentrations)

  • Anti-tadalafil primary antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Preparation of Standards: Prepare a series of standard dilutions for both tadalafil and this compound in the assay buffer. A typical concentration range might be from 0.1 ng/mL to 1000 ng/mL.

  • Competitive Binding:

    • Add 50 µL of each standard dilution (tadalafil and this compound) to the respective wells of the microtiter plate.

    • Add 50 µL of the anti-tadalafil primary antibody solution to each well.

    • Incubate the plate for 1 hour at room temperature on a shaker.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation:

    • Add 100 µL of the HRP-conjugated secondary antibody to each well.

    • Incubate for 30 minutes at room temperature.

  • Final Wash: Repeat the washing step as described in step 3.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-20 minutes at room temperature. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the analyte concentration for both tadalafil and this compound.

    • Determine the IC50 value for each analyte from the resulting dose-response curves.

    • Calculate the percent cross-reactivity using the formula mentioned previously.

Visualizing the Immunoassay Principle and Cross-Reactivity

The following diagrams illustrate the underlying principles of a competitive immunoassay and how a structurally similar molecule can cause cross-reactivity.

G cluster_0 Competitive Immunoassay Principle for Tadalafil Tadalafil Tadalafil (Analyte) Antibody Anti-Tadalafil Antibody Tadalafil->Antibody Coated_Tadalafil Immobilized Tadalafil-Conjugate Antibody->Coated_Tadalafil Binds if Tadalafil is low Signal Signal Generation Coated_Tadalafil->Signal Leads to

Caption: Principle of a competitive immunoassay for tadalafil detection.

G cluster_1 Scenario 1: No Cross-Reactivity (High Specificity) cluster_2 Scenario 2: Cross-Reactivity Occurs Tadalafil Tadalafil Antibody1 Anti-Tadalafil Antibody Tadalafil->Antibody1 Binds Chloropretadalafil_no_bind This compound Chloropretadalafil_no_bind->Antibody1 Does Not Bind Tadalafil2 Tadalafil Antibody2 Anti-Tadalafil Antibody Tadalafil2->Antibody2 Binds Chloropretadalafil_bind This compound Chloropretadalafil_bind->Antibody2 Also Binds

Verifying the Structure of Chloropretadalafil using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison and methodology for verifying the chemical structure of Chloropretadalafil, a key synthetic intermediate of Tadalafil, using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. The focus is on the application of COSY, HSQC, and HMBC experiments to unambiguously confirm the molecular architecture, particularly in comparison to the final active pharmaceutical ingredient, Tadalafil. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction to this compound and Tadalafil

This compound is a crucial intermediate in the synthesis of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction.[1] The structural integrity of this compound is paramount to ensure the correct formation of Tadalafil. 2D NMR spectroscopy offers a powerful, non-destructive analytical technique to elucidate the precise connectivity of atoms within a molecule.

The primary structural difference between this compound and Tadalafil lies in the substituent on the nitrogen atom of the piperidine-like ring system. This compound features a chloroacetyl group, which is a reactive moiety for subsequent synthetic steps. In contrast, Tadalafil incorporates this nitrogen into a second piperazine ring with a methyl group.

Chemical Structures:

CompoundChemical StructureMolecular Formula
This compound [Image of this compound structure] methyl (1R,3R)-1-(benzo[d][1][2]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylateC22H19ClN2O5[1][3][4]
Tadalafil [Image of Tadalafil structure] (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dioneC22H19N3O4[2][5]

Principles of 2D NMR for Structural Elucidation

2D NMR techniques are instrumental in resolving complex molecular structures by spreading NMR signals across two frequency axes. This approach helps to overcome signal overlap often encountered in 1D spectra and reveals correlations between different nuclei. The key techniques employed in this analysis are:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (2-3 bonds apart). It is invaluable for tracing out proton spin systems within a molecule.[6][7][8]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. It provides a direct map of one-bond C-H connections.[6][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). HMBC is crucial for connecting different spin systems and identifying quaternary carbons.[6][7][10]

Experimental Protocol

The following provides a generalized experimental protocol for the acquisition of 2D NMR data for this compound.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument:

  • A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

3. 1D NMR Spectra Acquisition:

  • Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shifts of all proton and carbon signals.

4. 2D NMR Spectra Acquisition:

  • COSY: Acquire a gradient-enhanced (gCOSY) or DQF-COSY spectrum. Key parameters include a spectral width covering all proton signals, 2048 data points in the direct dimension (F2), and 256-512 increments in the indirect dimension (F1).

  • HSQC: Acquire a phase-sensitive gradient-enhanced HSQC spectrum optimized for one-bond ¹J(CH) coupling constants of approximately 145 Hz.

  • HMBC: Acquire a gradient-enhanced HMBC spectrum. The experiment should be optimized for long-range coupling constants of 8-10 Hz to observe 2- and 3-bond correlations.

Data Presentation and Interpretation

The following tables summarize the expected 2D NMR correlations for the key structural fragments of this compound. These correlations would serve to confirm the assigned structure.

Table 1: Expected COSY Correlations for this compound
Proton (¹H)Correlating Proton(s) (¹H)Structural Fragment
H-1H-9Tetrahydropyridoindole
H-3H-4a, H-4bTetrahydropyridoindole
H-4aH-3, H-4bTetrahydropyridoindole
H-4bH-3, H-4aTetrahydropyridoindole
H-5H-6Indole Ring
H-6H-5, H-7Indole Ring
H-7H-6, H-8Indole Ring
H-8H-7Indole Ring
H-2'H-6'Benzodioxole Ring
H-5'H-6'Benzodioxole Ring
Table 2: Expected HSQC Correlations for this compound
Proton (¹H)Correlated Carbon (¹³C)Structural Fragment
H-1C-1Tetrahydropyridoindole
H-3C-3Tetrahydropyridoindole
H-4C-4Tetrahydropyridoindole
H-5C-5Indole Ring
H-6C-6Indole Ring
H-7C-7Indole Ring
H-8C-8Indole Ring
H-2'C-2'Benzodioxole Ring
H-5'C-5'Benzodioxole Ring
H-6'C-6'Benzodioxole Ring
OCH₃OCH₃Methyl Ester
CH₂ClCH₂ClChloroacetyl Group
OCH₂OOCH₂OBenzodioxole Ring
Table 3: Expected HMBC Correlations for this compound
Proton (¹H)Correlated Carbon(s) (¹³C)Structural Fragment Confirmation
H-1C-3, C-4a, C-8a, C-1', C-2', C-6'Connectivity of Tetrahydropyridoindole and Benzodioxole
H-3C-1, C-4, C-4a, C=O (ester)Position of the Carboxylate Group
OCH₃C=O (ester)Methyl Ester Confirmation
CH₂ClC=O (acetyl)Chloroacetyl Group Confirmation
H-9 (NH)C-1, C-4a, C-8, C-8aIndole Ring Connectivity

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural verification of this compound using 2D NMR.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Structure Verification This compound This compound Sample NMR_Tube NMR Tube This compound->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR Experiments OneD_NMR->TwoD_NMR Initial Chemical Shift Assignment COSY COSY (H-H Correlations) TwoD_NMR->COSY HSQC HSQC (¹J C-H Correlations) TwoD_NMR->HSQC HMBC HMBC (ⁿJ C-H Correlations) TwoD_NMR->HMBC Structure_Elucidation Structure Elucidation COSY->Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation Final_Structure Verified this compound Structure Structure_Elucidation->Final_Structure

References

A Head-to-Head Comparison of Synthetic Routes for Chloropretadalafil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. Chloropretadalafil, a critical precursor in the manufacturing of the phosphodiesterase type 5 (PDE5) inhibitor Tadalafil, can be synthesized through various methodologies. This guide provides a detailed head-to-head comparison of two prominent synthetic routes: a traditional, multi-step approach with intermediate isolation and a modern one-pot synthesis, supported by experimental data.

At a Glance: Comparing Synthesis Routes

The synthesis of this compound, chemically known as (1R,3R)-methyl-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, hinges on two core chemical transformations: the Pictet-Spengler reaction and N-acylation. The primary starting materials for both compared routes are D-tryptophan methyl ester and piperonal. The key distinction between the routes lies in the processing and isolation of the intermediate formed after the initial Pictet-Spengler cyclization.

ParameterRoute 1: Traditional Multi-Step SynthesisRoute 2: One-Pot Synthesis
Overall Yield High (around 86%)High (inferred)
Stereoselectivity Excellent (up to 99:1 cis:trans)High (single configuration reported)
Process Time Longer (due to intermediate isolation)Shorter
Solvent Usage HigherLower
Waste Generation HigherLower
Scalability EstablishedPotentially more efficient for industrial production

Route 1: The Traditional Multi-Step Synthesis

This classical approach involves two distinct, sequential steps: the Pictet-Spengler reaction to form the tetrahydro-β-carboline intermediate, followed by its isolation and subsequent chloroacetylation. A significant advantage of this method is the ability to purify the intermediate, ensuring high quality for the final step.

Step 1: Pictet-Spengler Reaction

The cornerstone of this synthesis is the acid-catalyzed condensation and cyclization of D-tryptophan methyl ester with piperonal.[1] The stereoselectivity of this reaction is crucial, with the desired cis-(1R,3R) isomer being the pharmacologically relevant precursor. Studies have shown that the choice of solvent and catalyst significantly impacts the diastereomeric ratio of the product.[1] For instance, using nitromethane or acetonitrile as the solvent can yield a highly favorable cis:trans ratio of up to 99:1.[1]

Step 2: Chloroacetylation

Following isolation and purification, the tetrahydro-β-carboline intermediate is N-acylated using chloroacetyl chloride in the presence of a base, such as triethylamine, to yield this compound. This step is generally high-yielding.

Route 2: The One-Pot Synthesis

To enhance efficiency and reduce waste, a one-pot synthesis has been developed.[2] This method avoids the isolation and purification of the Pictet-Spengler intermediate. After the initial cyclization reaction, the acylation agent is added directly to the reaction mixture.

This streamlined approach offers several benefits, including reduced solvent consumption, shorter production cycles, and potentially lower manufacturing costs, making it an attractive option for industrial-scale production. The challenge in this route lies in optimizing conditions to minimize side reactions and ensure high purity of the final product without intermediate purification.

Experimental Protocols

Route 1: Traditional Multi-Step Synthesis Protocol

Step 1: Synthesis of (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride

  • D-tryptophan methyl ester hydrochloride (0.209 mol) and piperonal (0.24 mol) are suspended in isopropanol (400 ml).[2]

  • The mixture is heated to reflux for 16 hours.[2]

  • After cooling to room temperature, the mixture is further cooled to 0-5 °C in an ice bath and held for 2 hours.[2]

  • The resulting solid is collected by filtration, washed with cold isopropanol, and dried under vacuum to yield the hydrochloride salt of the intermediate.[2]

Step 2: Synthesis of this compound

  • The isolated intermediate from Step 1 is dissolved in a suitable solvent such as dichloromethane.

  • Triethylamine (3 equivalents) is added, and the mixture is cooled to 0-5 °C.[3]

  • Chloroacetyl chloride (1.5 equivalents) is added dropwise, and the reaction is stirred for 2 hours at this temperature.[3]

  • The reaction mixture is then washed with water, and the organic layer is dried and concentrated to yield this compound.

Route 2: One-Pot Synthesis Protocol
  • The Pictet-Spengler reaction is carried out as described in Step 1 of the traditional route to form the intermediate hydrochloride in an aprotic solvent (e.g., N,N-dimethylformamide).[2]

  • Without isolating the intermediate, an organic base (e.g., tetramethylguanidine) is added to the reaction mixture.[4]

  • The mixture is cooled to -10 °C, and chloroacetyl chloride is added. The reaction is maintained at this temperature for 2 hours to form this compound in the same pot.[4]

  • The resulting reaction mixture containing this compound is then used directly in the subsequent step for the synthesis of Tadalafil.[2]

Data Presentation

Synthesis StepRoute 1: Traditional Multi-StepRoute 2: One-Pot Synthesis
Pictet-Spengler Yield Approx. 94% (for the free base)[3]Not isolated, carried forward in situ
Chloroacetylation Yield Approx. 92%[3]Not isolated, carried forward in situ
Overall Yield to Tadalafil Approx. 82% (over 3 steps)[5]Up to 92% (over 2 steps from intermediate)[2]
Purity of Final Product High (intermediate purification)High (99.8% for Tadalafil)[2]
Key Solvents Isopropanol, DichloromethaneN,N-Dimethylformamide (example)

Visualizing the Synthesis Pathways

Chloropretadalafil_Synthesis cluster_route1 Route 1: Traditional Multi-Step cluster_route2 Route 2: One-Pot Synthesis D_Trp D-Tryptophan Methyl Ester PS_Reaction1 Pictet-Spengler Reaction D_Trp->PS_Reaction1 OnePot One-Pot Reaction: 1. Pictet-Spengler 2. In-situ Chloroacetylation D_Trp->OnePot Piperonal Piperonal Piperonal->PS_Reaction1 Piperonal->OnePot CAC Chloroacetyl Chloride Acylation1 Chloroacetylation CAC->Acylation1 CAC->OnePot Sequential addition Intermediate1 Isolated Intermediate (Tetrahydro-β-carboline) PS_Reaction1->Intermediate1 Isolation & Purification Intermediate1->Acylation1 Chloro_Product1 This compound Acylation1->Chloro_Product1 Chloro_Product2 This compound OnePot->Chloro_Product2

Figure 1. Comparison of traditional vs. one-pot synthesis of this compound.

Experimental_Workflow cluster_route1 Route 1 Workflow cluster_route2 Route 2 Workflow start1 Mix D-Trp Methyl Ester HCl & Piperonal in Isopropanol reflux1 Reflux for 16 hours start1->reflux1 cool1 Cool to 0-5 °C reflux1->cool1 filter1 Filter and Dry Intermediate cool1->filter1 dissolve1 Dissolve Intermediate in Dichloromethane filter1->dissolve1 acylate1 Add Triethylamine & Chloroacetyl Chloride dissolve1->acylate1 workup1 Aqueous Workup acylate1->workup1 end1 Isolated this compound workup1->end1 start2 Pictet-Spengler Reaction in Aprotic Solvent cool2 Cool to -10 °C start2->cool2 add_reagents2 Add Organic Base & Chloroacetyl Chloride cool2->add_reagents2 react2 React for 2 hours add_reagents2->react2 end2 This compound in Solution (Ready for next step) react2->end2

Figure 2. Experimental workflows for this compound synthesis routes.

References

Unraveling the Chemical Relationship: A Comparative Guide to Chloropretadalafil and Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Chloropretadalafil and its biologically active counterpart, Tadalafil. While both compounds are intrinsically linked, their roles in pharmacology are distinct. This document elucidates their chemical relationship, focusing on the well-documented biological activity of Tadalafil as a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.

Executive Summary

This compound is a key synthetic intermediate in the manufacturing of Tadalafil.[1][2][3] It is not intended for and has no established biological activity as a therapeutic agent. In contrast, Tadalafil is a well-characterized active pharmaceutical ingredient (API) with a specific mechanism of action and proven clinical efficacy. This guide will focus on the biological activity of Tadalafil, providing quantitative data, experimental methodologies, and pathway visualizations to support further research and development in the field of PDE5 inhibitors.

Chemical Identity and Relationship

A clear distinction between the two molecules is crucial for understanding their respective functions.

FeatureThis compoundTadalafil
Chemical Name methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate[4][5](6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione
Molecular Formula C22H19ClN2O5[2][3][5][6]C22H19N3O4
Molecular Weight 426.85 g/mol [2][3][6]389.41 g/mol
Role Synthetic Intermediate[1][2][3]Active Pharmaceutical Ingredient (API)

The structural difference between this compound and Tadalafil is significant. This compound possesses a chloroacetyl group and a methyl ester, which are chemically transformed in subsequent synthetic steps to form the final cyclic structure of Tadalafil.

Biological Activity of Tadalafil: A Comprehensive Overview

Tadalafil's therapeutic effects stem from its selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[7] Increased levels of cGMP lead to smooth muscle relaxation and vasodilation.

Tadalafil's Signaling Pathway

The mechanism of action of Tadalafil involves the nitric oxide (NO)/cGMP pathway. Upon sexual stimulation, nitric oxide is released, which activates guanylate cyclase to produce cGMP. Tadalafil inhibits the breakdown of cGMP by PDE5, thereby prolonging its vasodilatory effects.

Tadalafil_Signaling_Pathway cluster_0 Cell Membrane NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Degrades Tadalafil Tadalafil Tadalafil->PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation PDE5_Inhibition_Assay cluster_workflow Experimental Workflow start Start reagents Prepare Reagents: - Recombinant PDE5 Enzyme - cGMP Substrate - Test Compound (Tadalafil) start->reagents incubation Incubate Enzyme, Substrate, and Test Compound reagents->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Remaining cGMP (e.g., using fluorescent polarization) stop_reaction->detection analysis Calculate IC50 Value detection->analysis end End analysis->end

References

Unveiling Molecular Fingerprints: A Comparative Guide to the Mass Spectral Fragmentation of Chloropretadalafil and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation patterns of pharmaceutical compounds and their analogs is crucial for identification, characterization, and quality control. This guide provides a detailed comparison of the fragmentation behavior of Chloropretadalafil, a Tadalafil analog, with its parent compound and other key analogs, namely Aminotadalafil and N-desmethyl Tadalafil. The information presented is supported by experimental data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.

Comparative Analysis of Fragmentation Patterns

The structural similarities and differences between this compound, Tadalafil, Aminotadalafil, and N-desmethyl Tadalafil lead to both common and unique fragmentation pathways under mass spectrometry. Electrospray ionization (ESI) in the positive ion mode is a commonly employed technique for the analysis of these compounds, typically generating a protonated molecule [M+H]⁺ as the precursor ion for tandem mass spectrometry (MS/MS) experiments.

A study of Tadalafil and eight of its analogs identified four distinct common fragment ions at m/z 135, 169, 197, and 262, highlighting shared structural moieties across this class of compounds[1]. The piperazine-dione ring and the tetrahydro-β-carboline core are key components that contribute to these characteristic fragments.

This compound , a chlorinated analog of Tadalafil, exhibits a distinct fragmentation pattern due to the presence of a chlorine atom. The protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 427.1068. Subsequent collision-induced dissociation (CID) yields several characteristic product ions.

In contrast, Tadalafil shows a protonated molecule [M+H]⁺ at m/z 390.4. A major and frequently utilized fragment for quantification is observed at m/z 268.3[2].

While specific fragmentation data for Aminotadalafil and N-desmethyl Tadalafil is less commonly detailed in publicly available literature, the general fragmentation pathways of Tadalafil analogs suggest that they will also produce some of the common ions observed for this class of compounds. The specific precursor and product ions will, however, differ based on their unique molecular weights and structural modifications.

The following table summarizes the key mass spectral data for this compound and Tadalafil.

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)
This compound427.1068395.0786, 334.1074, 262.0860, 135.0442
Tadalafil390.4268.3, 262, 197, 169, 135[1][2]
AminotadalafilNot explicitly foundExpected to share common fragments with Tadalafil analogs[1]
N-desmethyl TadalafilNot explicitly foundExpected to share common fragments with Tadalafil analogs[1]

Note: Quantitative data on the relative abundance of fragment ions is not consistently available in the reviewed literature.

Visualizing Fragmentation Pathways

The fragmentation pathways of these molecules can be visualized to better understand the structural origins of the observed product ions. The following diagrams, generated using the DOT language, illustrate the proposed fragmentation of this compound and the general fragmentation scheme for Tadalafil and its analogs.

Chloropretadalafil_Fragmentation This compound This compound [M+H]⁺ m/z 427.1068 Frag_395 Product Ion m/z 395.0786 This compound->Frag_395 - CH₂CO Frag_334 Product Ion m/z 334.1074 This compound->Frag_334 - C₄H₅ClO₂ Frag_262 Product Ion m/z 262.0860 Frag_334->Frag_262 - C₄H₆N₂ Frag_135 Product Ion m/z 135.0442 Frag_334->Frag_135 - C₁₁H₇N₂O₂ Tadalafil_Analogs_Fragmentation cluster_precursors Precursor Ions [M+H]⁺ cluster_fragments Common Product Ions Tadalafil Tadalafil m/z 390.4 Frag_262 m/z 262 Tadalafil->Frag_262 Frag_197 m/z 197 Tadalafil->Frag_197 Frag_169 m/z 169 Tadalafil->Frag_169 Frag_135 m/z 135 Tadalafil->Frag_135 Analogs Tadalafil Analogs (e.g., Aminotadalafil, N-desmethyl Tadalafil) Analogs->Frag_262 Analogs->Frag_197 Analogs->Frag_169 Analogs->Frag_135

References

Safety Operating Guide

Safe Handling and Disposal of Chloropretadalafil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Chloropretadalafil, a synthetic intermediate used in the synthesis of Tadalafil.

This compound is a chemical intermediate with the CAS number 171489-59-1.[1][2] While not classified as hazardous under all regulations, it is prudent to handle it with care, following established laboratory safety protocols.[1] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe management of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Hazard Information

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE and the known hazard classifications for this compound.

Personal Protective Equipment Description GHS Hazard Statements Pictogram
Eye Protection Chemical safety goggles or glasses.H319: Causes serious eye irritation.[3]GHS07 (Harmful)
Hand Protection Chemical-impermeable gloves.H315: Causes skin irritation.[3]
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is recommended.H335: May cause respiratory irritation.[3]
Skin and Body Protection Laboratory coat and other protective clothing to prevent skin contact.[1]

Handling and Storage

Handling:

  • Handle in a well-ventilated place.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Wear suitable protective clothing.[1]

Storage:

  • Store in a cool, dry place. A storage temperature of 4°C is recommended.

  • Keep the container tightly closed in a dry and well-ventilated place.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these procedures:

Exposure Route First Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

For spills, ensure adequate ventilation and remove all sources of ignition.[1] Collect the spilled material and place it in a suitable, closed container for disposal.[1]

Disposal Plan

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Characterization: this compound should be considered a chemical waste product.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the chemical waste through a licensed chemical waste management company.[4] Do not let the chemical enter drains.[1]

The following workflow outlines the decision-making process for the disposal of this compound.

cluster_0 This compound Waste Disposal Workflow start Waste Generated characterize Characterize as Chemical Waste start->characterize containerize Collect in Labeled, Sealed Container characterize->containerize check_regulations Consult Local, State, and Federal Regulations containerize->check_regulations licensed_disposal Dispose via Licensed Waste Management Company check_regulations->licensed_disposal Compliant no_drain Do Not Dispose Down Drain check_regulations->no_drain Non-Compliant end Disposal Complete licensed_disposal->end

This compound Waste Disposal Workflow

Role in Tadalafil Synthesis

This compound is a key intermediate in the synthesis of Tadalafil, a phosphodiesterase 5 (PDE5) inhibitor.[2] The general logical relationship is depicted below.

cluster_1 Logical Relationship in Synthesis This compound This compound (Synthetic Intermediate) synthesis Chemical Synthesis This compound->synthesis tadalafil Tadalafil (Active Pharmaceutical Ingredient) synthesis->tadalafil

Role of this compound in Tadalafil Synthesis

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloropretadalafil
Reactant of Route 2
Reactant of Route 2
Chloropretadalafil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.